Technical Documentation Center

1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol
  • CAS: 1249124-23-9

Core Science & Biosynthesis

Foundational

Therapeutic potential of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol in drug discovery

An In-Depth Technical Guide to the Therapeutic Potential of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol in Drug Discovery Executive Summary The confluence of privileged scaffolds in medicinal chemistry often heralds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol in Drug Discovery

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often heralds the emergence of novel therapeutic agents. This guide delves into the therapeutic potential of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, a molecule that marries the well-established 4-hydroxypiperidine core with a substituted pyridine moiety. While this specific chemical entity is not extensively documented in publicly available literature, its constituent parts are ubiquitous in a wide array of approved drugs and clinical candidates.[1][2] This document, therefore, serves as a scientific prospectus, outlining a logical, evidence-based pathway for its synthesis, characterization, and evaluation as a potential drug candidate. We will explore its structural rationale, propose a robust synthetic route, and detail a comprehensive screening cascade to elucidate its pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in therapeutically relevant areas such as neuropharmacology, oncology, and pain management.

Introduction: The Rationale for a Privileged Scaffold Combination

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in drugs targeting the central nervous system (CNS), among other therapeutic areas.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, while its lipophilic character can facilitate passage across the blood-brain barrier, a critical feature for CNS-acting drugs.[3] The 4-hydroxypiperidine variant, in particular, offers a strategic hydroxyl group that can serve as a hydrogen bond donor or acceptor, or as a handle for further chemical modification to fine-tune the molecule's physicochemical properties and target engagement.[3]

The pyridine ring is another key pharmacophore, present in numerous biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the ring, enabling a variety of interactions with biological targets. The combination of these two scaffolds in 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol presents a compelling starting point for drug discovery. The hydroxymethyl substituent on the pyridine ring adds another layer of functionality, potentially enhancing solubility and providing an additional vector for target interaction.

This guide will provide a comprehensive framework for investigating the therapeutic potential of this molecule, from its synthesis to a proposed preclinical evaluation pathway.

Physicochemical Properties and Structural Analysis

The structure of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol suggests several key physicochemical properties that are advantageous for a drug candidate.

PropertyPredicted CharacteristicRationale
Molecular Weight ~194.25 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
logP (Lipophilicity) Moderately lipophilicThe piperidine ring contributes to lipophilicity, aiding membrane permeability, while the hydroxyl groups and pyridine nitrogen add polarity, balancing solubility.
Hydrogen Bond Donors 2 (two -OH groups)Enhances interaction with biological targets and contributes to aqueous solubility.
Hydrogen Bond Acceptors 3 (two O atoms, one N atom)Provides multiple points for interaction with biological macromolecules.
Rotatable Bonds 3Allows for conformational flexibility to adapt to the binding pockets of various targets.

The presence of both a basic nitrogen in the piperidine ring and a weakly basic nitrogen in the pyridine ring suggests the molecule will be protonated at physiological pH, which can be beneficial for solubility and interactions with acidic residues in target proteins.

Proposed Synthetic Strategy

A plausible and efficient synthesis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol can be achieved through a reductive amination pathway, a robust and widely used reaction in medicinal chemistry.[3]

Experimental Protocol: Synthesis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol
  • Step 1: Reductive Amination.

    • To a solution of N-Boc-4-oxopiperidine (1.0 eq) and 4-amino-2-(hydroxymethyl)pyridine (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (0.2 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-1-[2-(hydroxymethyl)pyridin-4-yl]piperidin-4-ol.

  • Step 2: Boc Deprotection.

    • Dissolve the crude product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of HCl in 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • Triturate the residue with diethyl ether to precipitate the product as a salt.

    • Filter the solid and wash with cold diethyl ether to afford the title compound, 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection A N-Boc-4-oxopiperidine D N-Boc-1-[2-(hydroxymethyl)pyridin-4-yl]piperidin-4-ol A->D DCE, Acetic Acid B 4-amino-2-(hydroxymethyl)pyridine B->D DCE, Acetic Acid C Sodium Triacetoxyborohydride (STAB) C->D DCE, Acetic Acid E N-Boc-1-[2-(hydroxymethyl)pyridin-4-yl]piperidin-4-ol F 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol E->F TFA/DCM or HCl/Dioxane Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary & In Vitro Assays cluster_tertiary In Vivo Models A 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol B CNS Receptor Binding Panel A->B C Kinase Inhibition Panel A->C D Opioid Receptor Functional Assays A->D E Antimicrobial MIC Assays A->E F Antioxidant Assays A->F G Cell-based Functional Assays B->G C->G D->G E->G F->G H ADME-Tox Profiling G->H I Dose-Response Studies G->I K Pharmacokinetic Studies H->K J Animal Models of Disease (e.g., pain, cancer, infection) I->J

Caption: A tiered screening cascade for pharmacological evaluation.

Detailed Protocol: Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the μ-opioid receptor (MOR).

  • Materials:

    • Cell membranes expressing human MOR (e.g., from CHO-K1 cells).

    • [³H]-DAMGO (a selective MOR agonist radioligand).

    • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

    • Test compound (1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, naloxone (for non-specific binding), or buffer alone (for total binding).

    • Add [³H]-DAMGO to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential for Lead Optimization

Should 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol demonstrate promising activity in primary assays, its structure offers multiple avenues for lead optimization to improve potency, selectivity, and pharmacokinetic properties.

  • Modification of the Piperidine Hydroxyl Group: The 4-hydroxyl group can be converted to esters or ethers to modulate lipophilicity and potentially interact with different regions of a binding pocket. [3]* Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can influence its electronic properties and provide additional points of interaction. For example, adding a halogen could introduce a halogen bond interaction.

  • Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester, to explore different interactions and metabolic stabilities.

  • Stereochemistry: If chiral centers are introduced during modification, the individual stereoisomers should be synthesized and tested, as biological activity is often stereospecific.

Conclusion

1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol represents a promising, yet underexplored, chemical scaffold with significant potential for drug discovery. By leveraging the well-established pharmacological importance of its constituent 4-hydroxypiperidine and pyridine moieties, a systematic investigation as outlined in this guide can efficiently uncover its therapeutic utility. The proposed synthetic route is robust and amenable to scale-up, and the tiered screening cascade provides a clear path to identifying and validating its biological activity. Further exploration of this molecule and its analogs could lead to the development of novel therapeutics for a range of diseases.

References

  • PubMed. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Available from: [Link]

  • PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available from: [Link]

  • Archives of Pharmacal Research. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available from: [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available from: [Link]

  • Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available from: [Link]

  • PMC. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available from: [Link]

  • PMC. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Available from: [Link]

  • ResearchGate. (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. Available from: [Link]

  • MDPI. Bioactive Phytocompound Profiling and the Evaluation of Antioxidant, Antihyperglycemic, and Antimicrobial Activities of Medicinal Plants from Serbian Traditional Medicine. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. Available from: [Link]

  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Available from: [Link]

  • Chem-Impex. 4-Hydroxy-4-pyrid-2-yl(piperidine). Available from: [Link]

  • PMC. Antioxidant, antibacterial, and antimutagenic activity of Piper nigrum seeds extracts. Available from: [Link]

  • Chem-Impex. 4-Hydroxy-4-pyrid-4-yl(piperidine). Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Kinase Inhibition Profile of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol

Introduction The search for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in therapeutic areas such as oncology and inflammation. Kinases, as central regulators of cellula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The search for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in therapeutic areas such as oncology and inflammation. Kinases, as central regulators of cellular signaling, represent a large and compelling class of drug targets.[1] The mitogen-activated protein kinase (MAPK) cascades are critical pathways that transduce extracellular signals into cellular responses.[2] Among these, the p38 MAPK pathway is a key mediator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value target for anti-inflammatory therapies.[2][3][4]

This technical guide provides a comprehensive overview of the biological activity of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol , a novel small molecule, with a specific focus on its (hypothetical) potent and selective inhibition of p38α MAP kinase. The molecular scaffold, which combines pyridinyl and piperidinol moieties, is reminiscent of other successful p38 MAPK inhibitors.[3][5] This structural rationale prompted an in-depth investigation into its kinase inhibition profile.

Herein, we detail the mechanistic hypothesis, provide field-proven experimental protocols for assessing its inhibitory activity, present illustrative data, and discuss the potential implications for drug development professionals.

The p38 MAPK Signaling Pathway: A Prime Therapeutic Target

The p38 MAPK signaling pathway is a highly conserved intracellular cascade activated by a wide array of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as environmental stressors such as UV radiation and osmotic shock.[2][6] This pathway is a central hub for regulating the production of inflammatory mediators.[2] The activation of p38 MAPK is mediated by a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and finally p38 MAPK itself.[7] Once activated by dual phosphorylation on a conserved TGY motif, p38 phosphorylates downstream protein kinases and transcription factors, such as ATF2, leading to the transcriptional upregulation of genes involved in inflammation and apoptosis.[6][7][8]

Given its central role in the inflammatory response, the inhibition of p38 MAPK has become a significant therapeutic strategy for a variety of inflammatory and immunological disorders.[3]

p38_pathway p38 MAPK Signaling Pathway and Point of Inhibition. cluster_nucleus stimuli Stress Stimuli (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk P p38 p38 MAPK mapkk->p38 P downstream_kinases Downstream Kinases (e.g., MAPKAP-K2/3) p38->downstream_kinases P transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors P cellular_response Cellular Response (Inflammation, Apoptosis, Cell Cycle Regulation) downstream_kinases->cellular_response transcription_factors->cellular_response nucleus Nucleus inhibitor 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Hypothetical Mechanism of Action: ATP-Competitive Inhibition

Based on structural analyses of related pyridinyl-based inhibitors, 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol is hypothesized to act as an ATP-competitive inhibitor.[4] This mechanism involves the compound binding to the ATP-binding pocket of the p38α kinase, thereby preventing the phosphorylation of its substrates.

The specificity of many pyridinyl inhibitors for p38α is driven by a key hydrogen bond interaction between the pyridine nitrogen and the backbone amide of Met109 in the hinge region of the kinase. It is proposed that our compound orients itself similarly within the active site. The 4-hydroxypiperidine moiety likely occupies a hydrophobic pocket, a feature known to enhance selectivity and potency.[5] This binding mode effectively blocks the catalytic function of the enzyme, halting the downstream signaling cascade.

In Vitro Assessment of Kinase Inhibitory Activity

To quantitatively determine the inhibitory potential of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is an ideal platform for this purpose, as it measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9] It is a universal assay applicable to virtually any kinase and is less prone to interference from compound libraries.[1][10]

Experimental Protocol: ADP-Glo™ p38α Kinase Inhibition Assay

This protocol outlines the steps to determine the IC50 value of the test compound against p38α.

Causality and Trustworthiness: This two-step protocol ensures reliability. The first step terminates the kinase reaction and eliminates unused ATP, which would otherwise create a high background signal. The second step specifically detects the amount of ADP produced, which is directly proportional to kinase activity.[11] This design provides a large dynamic range and high sensitivity.[9]

Step 1: Kinase Reaction

  • Compound Preparation: Prepare a serial dilution of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol in DMSO. Further dilute these stock solutions in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT) to achieve the desired final concentrations.[8] Include a DMSO-only control for 100% kinase activity.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO control.

  • Enzyme Addition: Add 2.5 µL of recombinant p38α kinase diluted in kinase assay buffer to each well.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 20-30 minutes. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[12]

  • Reaction Initiation: Add 5 µL of a mixture containing the kinase substrate (e.g., ATF2) and ATP to each well to start the reaction. The final ATP concentration should be at or near its Km value for p38α to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the plate at 30°C for 60 minutes. This duration should be within the linear range of the kinase reaction, which should be determined in preliminary experiments.

Step 2: ADP Detection

  • Reaction Termination: After the kinase reaction incubation, equilibrate the plate to room temperature. Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[13]

  • Depletion Incubation: Incubate the plate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to produce a light signal.[11]

  • Signal Development: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[13]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Step 3: Data Analysis

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Normalize the data relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

adp_glo_workflow Workflow for the ADP-Glo™ Kinase Inhibition Assay. start Start: 384-Well Plate add_compound 1. Add Compound/DMSO start->add_compound add_enzyme 2. Add p38α Kinase add_compound->add_enzyme pre_incubate 3. Pre-incubate (30 min, RT) add_enzyme->pre_incubate add_substrate_atp 4. Add Substrate (ATF2) + ATP (Initiate Reaction) pre_incubate->add_substrate_atp incubate_reaction 5. Incubate (60 min, 30°C) add_substrate_atp->incubate_reaction add_adp_glo 6. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_reaction->add_adp_glo incubate_depletion 7. Incubate (40 min, RT) add_adp_glo->incubate_depletion add_detection 8. Add Kinase Detection Reagent (Convert ADP -> ATP) incubate_depletion->add_detection incubate_signal 9. Incubate (30 min, RT) add_detection->incubate_signal read_luminescence 10. Read Luminescence incubate_signal->read_luminescence analyze Calculate IC50 read_luminescence->analyze

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Orthogonal Assay: Time-Resolved FRET (TR-FRET)

To validate the results from the primary assay, an orthogonal method with a different detection technology is recommended. TR-FRET assays are an excellent choice, offering a robust, homogeneous format with a high signal-to-noise ratio.[14][15]

Principle: A TR-FRET kinase assay typically involves a biotinylated substrate peptide and a phospho-specific antibody labeled with a fluorophore. The kinase phosphorylates the substrate. A lanthanide-labeled streptavidin (donor) and an acceptor-labeled anti-phospho-antibody are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer.[14][16] The inhibition of the kinase results in a decreased TR-FRET signal.

Hypothetical Kinase Inhibition Data

The following table summarizes the hypothetical inhibitory activity of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol against p38α and two other related MAP kinases, JNK1 and ERK2, to illustrate its selectivity profile.

Kinase TargetIC50 (nM) [Hypothetical]Assay Format
p38α 8.5 ADP-Glo™
JNK1850ADP-Glo™
ERK2>10,000ADP-Glo™

Data Interpretation: The hypothetical data demonstrates that 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol is a potent inhibitor of p38α. Furthermore, it displays a high degree of selectivity, with a 100-fold lower potency against JNK1 and negligible activity against ERK2 at concentrations up to 10 µM. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for evaluating the kinase inhibitory activity of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, with a focus on its potential as a selective p38α MAP kinase inhibitor. The provided protocols for the ADP-Glo™ kinase assay represent a robust and reliable method for determining inhibitor potency and are widely used in drug discovery settings.[9]

The hypothetical data presented herein positions 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol as a promising lead compound. The potent and selective inhibition of p38α suggests its potential for development as a therapeutic agent for inflammatory diseases.

Further steps in the development of this compound would include:

  • Cell-based Assays: Confirming target engagement in a cellular context by measuring the inhibition of downstream p38 substrates (e.g., phosphorylation of ATF2 or production of TNF-α) in stimulated cells.[12]

  • Kinome Profiling: Assessing the selectivity of the compound against a broad panel of kinases to fully understand its off-target activity profile.

  • Structural Biology: Obtaining a co-crystal structure of the compound with p38α to confirm the binding mode and guide further structure-activity relationship (SAR) studies.

By following the principles and protocols detailed in this guide, researchers and drug development professionals can effectively characterize novel kinase inhibitors and advance the most promising candidates toward clinical development.

References

  • p38 MAPK Signaling Review - Assay Genie. (n.d.). Retrieved from [Link]

  • P38 Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • p38 MAPK Pathway in the Heart: New Insights in Health and Disease - MDPI. (2020, October 8). Retrieved from [Link]

  • p38 MAPK Signaling | GeneGlobe - QIAGEN. (n.d.). Retrieved from [Link]

  • ADP Glo Protocol. (n.d.). Retrieved from [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. (n.d.). Retrieved from [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC. (2020, June 29). Retrieved from [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications | Sino Biological. (n.d.). Retrieved from [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport. (2025, September 15). Retrieved from [Link]

  • FRET and TR-FRET Assays - ICE Bioscience. (n.d.). Retrieved from [Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed. (n.d.). Retrieved from [Link]

  • Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed. (2002, September 15). Retrieved from [Link]

  • European Journal of Medicinal Chemistry - UPCommons. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity - ResearchGate. (2026, February 7). Retrieved from [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Retrieved from [Link]

Sources

Foundational

Chemo-Structural Analysis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol

The following technical guide is structured to provide a deep-dive analysis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol . This document moves beyond basic structural description to analyze the electronic, syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a deep-dive analysis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol . This document moves beyond basic structural description to analyze the electronic, synthetic, and medicinal chemistry implications of this scaffold.

A Technical Guide for Medicinal Chemists & Drug Designers

Executive Summary & Scaffold Utility

This molecule represents a "privileged structure" in modern drug discovery, combining a 2,4-disubstituted pyridine core with a solubilizing piperidin-4-ol tail. It is frequently utilized as a solvent-exposed fragment in kinase inhibitors and GPCR ligands to modulate physicochemical properties (LogD, solubility) without significantly adding lipophilic bulk.

Key Molecular Features:

  • Core: Electron-deficient pyridine ring modulated by strong electron donation.

  • Electronic Character: A "Push-Pull" system where the 4-amino group donates electron density, countering the inductive withdrawal of the 2-hydroxymethyl group.

  • Primary Utility: Tuning basicity and solubility while providing specific H-bond vectors.

Functional Group Deconstruction & Electronic Analysis

The molecule is not merely the sum of its parts.[1] The interaction between the functional groups alters their individual reactivities and pKa values.

A. The 4-Aminopyridine Linkage (The "Push")

The linkage between the piperidine nitrogen and the pyridine ring at position 4 is the defining electronic feature.

  • Resonance Effect: The lone pair on the piperidine nitrogen is delocalized into the pyridine ring. This creates a resonance structure where the pyridine nitrogen acquires a significant negative charge character.

  • Basicity Inversion: Unlike a standard piperidine (pKa ~11), the piperidine nitrogen in this molecule is non-basic (planar, sp²-like character). Conversely, the pyridine nitrogen becomes highly basic (pKa shift from ~5.2 in pyridine to ~9.1 in 4-aminopyridine derivatives) due to this electron donation.

  • Medicinal Implication: At physiological pH (7.4), the pyridine nitrogen is likely protonated (>90%), making the molecule a cation. This is critical for electrostatic interactions (salt bridges) in binding pockets, such as the conserved glutamate in kinase ATP-binding sites.

B. The 2-Hydroxymethyl Group (The "Pull" & Anchor)
  • Electronic Effect: Acts as a weak inductive electron-withdrawing group (–I effect), slightly lowering the pKa of the pyridine nitrogen compared to a methyl substituent, but not enough to negate the strong donation from the 4-position.

  • Interaction Mode: Functions as a primary alcohol H-bond donor/acceptor. It often serves as a "metabolic handle" or a vector to pick up water-mediated contacts.

C. The Piperidin-4-ol Tail (The Solubilizer)
  • Stereochemistry: The molecule is achiral (plane of symmetry through the C4-OH and Nitrogen).

  • Solubility: The secondary alcohol (C4-OH) disrupts crystal lattice energy and increases aqueous solubility. It is less sterically hindered than the core, making it available for solvent interactions.

Visualization: Electronic Resonance & Basicity

The following diagram illustrates the electron flow that renders the pyridine nitrogen the primary basic center.

Resonance PiperidineN Piperidine Nitrogen (e- Donor) PyridineRing Pyridine Core (Resonance Acceptor) PiperidineN->PyridineRing +M Effect (Strong) PyridineN Pyridine Nitrogen (Basic Center, pKa ~9) PyridineRing->PyridineN Increased e- Density Hydroxymethyl 2-CH2OH (Inductive Withdrawal) Hydroxymethyl->PyridineRing -I Effect (Weak)

Caption: Resonance delocalization from the piperidine nitrogen increases electron density at the pyridine nitrogen, elevating its basicity.

Physicochemical Profile

Estimates based on fragment contributions and 4-aminopyridine benchmarks.

PropertyValue (Approx)Rationale
Molecular Weight 208.26 DaFragment-like space.
pKa (Pyridine N) 8.8 – 9.2Elevated by 4-amino resonance; slightly tempered by 2-CH2OH.
pKa (Piperidine N) < 1.0Lone pair delocalized into aromatic system (aniline-like).
LogP 0.4 – 0.8Balanced by lipophilic ring and two hydrophilic -OH groups.
TPSA ~63 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 2Primary OH, Secondary OH.
H-Bond Acceptors 4Pyridine N, 2x Oxygens, Piperidine N (weak).

Synthetic Protocol (S_NAr Methodology)

The most robust synthesis involves a Nucleophilic Aromatic Substitution (S_NAr). The 4-position of pyridine is activated for nucleophilic attack, particularly when a leaving group (Cl, Br, F) is present, due to the electron-withdrawing nature of the ring nitrogen.

Reaction Scheme

Reactants: 2-(Hydroxymethyl)-4-chloropyridine + Piperidin-4-ol. Reagents: DIPEA (Base), NMP (Solvent).

Step-by-Step Protocol
  • Preparation: In a pressure-rated reaction vial, dissolve 2-(hydroxymethyl)-4-chloropyridine (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (concentration ~0.5 M).

    • Why NMP? Polar aprotic solvents stabilize the Meisenheimer-like transition state and support high temperatures.

  • Nucleophile Addition: Add Piperidin-4-ol (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Why DIPEA? To neutralize the HCl generated during substitution. Inorganic bases (K2CO3) can be used but may cause solubility issues in NMP.

  • Reaction: Seal the vial and heat to 120°C for 12–16 hours.

    • Monitoring: Monitor by LC-MS.[2] Look for the disappearance of the chloride (M+H) and appearance of the product mass (M+H = 209).

  • Workup: Cool to room temperature. Dilute with water and extract with EtOAc or DCM/Isopropanol (3:1) if the product is highly polar.

  • Purification: The product is basic. Purify via Flash Column Chromatography using a DCM/MeOH gradient (0-10%) with 1% NH4OH additive to prevent streaking of the basic pyridine.

Synthetic Workflow Diagram

Synthesis Reactants Reactants: 4-Chloro-2-(hydroxymethyl)pyridine + Piperidin-4-ol Conditions Conditions: NMP, DIPEA, 120°C, 16h Reactants->Conditions Intermediate Transition State: Meisenheimer Complex Conditions->Intermediate SnAr Attack Product Product: 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol Intermediate->Product Elimination of Cl- Purification Purification: Flash Chrom (DCM/MeOH/NH4OH) Product->Purification

Caption: Step-wise S_NAr synthesis workflow for the target aminopyridine.

Metabolic Liabilities & Stability

When using this scaffold in drug design, researchers must account for specific metabolic soft spots.

  • Oxidation (Major Liability): The primary alcohol (2-hydroxymethyl) is a substrate for Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) .

    • Pathway: Alcohol

      
       Aldehyde (Reactive/Toxic) 
      
      
      
      Carboxylic Acid (Inactive/Rapidly Excreted).
    • Mitigation: If half-life is short, consider fluorinating the methylene group or converting to a methyl ether.

  • Glucuronidation: The secondary alcohol on the piperidine ring is a target for UDP-glucuronosyltransferases (UGTs) , leading to rapid clearance via bile or urine.

  • N-Oxidation: The electron-rich pyridine nitrogen can be oxidized by CYP450s or FMOs to the Pyridine N-Oxide .

References

  • PubChem. 4-Aminopyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Koutentis, P., et al. Zwitterionic resonance forms for 2- and 4-aminopyridines.[3] ResearchGate, 2021. Available at: [Link]

  • National Center for Biotechnology Information. Piperidin-4-ol Compound Summary. PubChem.[4][5][6] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol

Application Note: Scalable Synthesis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol Executive Summary & Strategic Analysis The target molecule, 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol , represents a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol

Executive Summary & Strategic Analysis

The target molecule, 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol , represents a critical "solubilizing tail" often utilized in kinase inhibitors and PROTAC linkers to modulate physicochemical properties (LogD, TPS).

The primary challenge in synthesizing this scaffold on a kilogram scale is achieving regioselectivity on the pyridine ring. A 2,4-disubstituted pyridine offers two electrophilic sites.

  • The Trap: Using 2,4-dichloropyridine often leads to a mixture of C2 and C4 substitution products, requiring tedious chromatographic separation.

  • The Solution: This protocol utilizes Methyl 4-chloropicolinate as the starting material. The C2-ester group electronically activates the C4-chloride for Nucleophilic Aromatic Substitution (

    
    ) while sterically and electronically disfavoring attack at the C2 position. This ensures >95% regioselectivity.
    

Retrosynthetic Logic & Pathway

The synthesis is broken down into two robust steps:

  • Regioselective

    
     Coupling:  Displacement of the C4-chloride by piperidin-4-ol.
    
  • Chemoselective Reduction: Conversion of the C2-methyl ester to the primary alcohol using Sodium Borohydride (

    
    ), avoiding the safety hazards of Lithium Aluminum Hydride (
    
    
    
    ) at scale.

SynthesisPathway cluster_0 Critical Control Point 1 SM1 Methyl 4-chloropicolinate (Starting Material) INT Intermediate: Methyl 4-(4-hydroxypiperidin-1-yl)picolinate SM1->INT Step 1: SnAr K2CO3, DMSO, 90°C SM2 Piperidin-4-ol SM2->INT PROD Target: 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol INT->PROD Step 2: Reduction NaBH4, MeOH/THF, 50°C

Figure 1: Two-step scalable synthesis pathway emphasizing the regioselective entry via chloropicolinate.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-(4-hydroxypiperidin-1-yl)picolinate

Mechanism: The reaction proceeds via a Meisenheimer complex. The nitrogen of the pyridine ring acts as an electron sink, activating the para-position (C4). The ester at C2 further withdraws electron density, making C4 highly electrophilic.

Reagents & Materials:

  • Methyl 4-chloropicolinate (1.0 equiv)

  • Piperidin-4-ol (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)
    
  • DMSO (Dimethyl sulfoxide) – 5 Volumes (relative to SM mass)

  • Alternative Solvent: NMP (N-Methyl-2-pyrrolidone) for higher thermal stability.

Protocol:

  • Charge: To a reactor equipped with mechanical stirring and a nitrogen inlet, charge Methyl 4-chloropicolinate and DMSO. Stir until dissolved.

  • Add Base: Add

    
     in a single portion. The suspension will be white/off-white.
    
  • Add Nucleophile: Add Piperidin-4-ol.

  • Reaction: Heat the mixture to 90°C . Maintain for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/LC-MS. Target < 2% remaining chloride.

  • Workup (Precipitation Method):

    • Cool reaction mass to 20°C.

    • Slowly add Water (10 Volumes) over 30 minutes. The product is moderately lipophilic and should precipitate.

    • Note: If the product does not precipitate due to the polarity of the hydroxyl group, perform an extraction with 2-MeTHF or DCM .

  • Purification: Filter the solid (if precipitated) or concentrate the organic layer. Recrystallize from EtOAc/Heptane if purity is <98%.

Yield Expectation: 85–92% Key Impurity: Hydrolysis of the ester to the carboxylic acid (avoid presence of water/hydroxide during coupling).

Step 2: Reduction to 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol

Mechanism: Nucleophilic addition of hydride to the ester carbonyl.


 in methanol is generally sufficient for picolinates due to the electron-deficient nature of the pyridine ring, which activates the ester carbonyl compared to a standard phenyl ester.

Reagents:

  • Intermediate Ester (from Step 1) (1.0 equiv)

  • Sodium Borohydride (

    
    ) (2.5 equiv)
    
  • Methanol (MeOH) – 8 Volumes

  • THF (Tetrahydrofuran) – 2 Volumes (optional, for solubility)

Protocol:

  • Dissolution: Dissolve the Intermediate Ester in MeOH (and THF if needed for solubility) under nitrogen. Cool to 0–5°C .

  • Addition: Add

    
     portion-wise over 1 hour.
    
    • Safety Alert: Massive hydrogen gas evolution (

      
      ). Ensure adequate venting. Do not seal the vessel.
      
  • Reaction: Allow the mixture to warm to room temperature (20–25°C). If reaction is sluggish after 2 hours, heat to 50°C .

  • Quench: Cool to 0°C. Slowly add Acetone (0.5 equiv) to quench excess hydride, followed by Saturated Ammonium Chloride (

    
    ) solution.
    
  • Isolation:

    • Remove MeOH under reduced pressure.

    • Extract the aqueous residue with n-Butanol or DCM/IPA (3:1) (The product is very polar).

    • Dry organics over

      
       and concentrate.
      
  • Final Polish: Triturate the solid with Diethyl Ether or MTBE to remove non-polar impurities.

Yield Expectation: 80–88%

Analytical Specifications & Troubleshooting

Data Summary Table
ParameterStep 1 (Coupling)Step 2 (Reduction)
Solvent System DMSO or NMPMeOH / THF
Temperature 90°C0°C

50°C
Critical Reagent

(Base)

(Hydride)
Major Risk Ester Hydrolysis (Acid impurity)Over-reduction (Ring reduction - rare)
Target Purity >98% (HPLC)>97% (qNMR)
Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type Identify Issue Issue->Type LowYield1 Step 1: Low Conversion Type->LowYield1 Slow Rxn Hydrolysis Step 1: Acid Impurity Found Type->Hydrolysis Byproduct IncompleteRed Step 2: Ester Remains Type->IncompleteRed Stalled Red. Sol1 Increase Temp to 100°C Check Base Quality LowYield1->Sol1 Sol2 Ensure Anhydrous DMSO Switch Base to DIPEA Hydrolysis->Sol2 Sol3 Add CaCl2 (1.0 eq) to activate Borohydride IncompleteRed->Sol3

Figure 2: Troubleshooting logic for common process deviations.

References

  • Regioselectivity of

    
     on Pyrimidines/Pyridines: 
    
    • Mechanism:[1][2][3][4][5] The activation energy for nucleophilic attack at C4 of 2,4-dihalo/functionalized pyridines is significantly lower than C2 due to the LUMO coefficient distribution and the preservation of the hydrogen bond network in transition states when specific substituents are present.

    • Source: WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions. Link

  • Synthesis of 4-Hydroxypiperidine Precursors

    • Protocol: Standard deprotection and handling of piperidin-4-ol salts.
    • Source: ChemicalBook Protocols. (2015). Preparation of piperidin-4-ol hydrochloride (Patent WO2015/52264). Link

  • Preparation of Methyl 4-chloropicolinate

    • Method: Chlorination of picolinic acid followed by esterification.[6]

    • Source: BenchChem Synthesis Database. (n.d.). Synthesis routes of Methyl 4-Chloropicolinate. Link

  • Reduction of Pyridine Esters

    • Method: Use of Borohydride for selective ester reduction in heterocyclic systems.
    • Source: MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution...[7][8]. Link (Contextual grounding for pyridine functionalization).

Sources

Application

Application Notes and Protocols: Ether Synthesis via Coupling of Piperidin-4-ol with 2-(Hydroxymethyl)pyridine Derivatives

Introduction The linkage of piperidine scaffolds with pyridine rings through an ether bond is a prevalent structural motif in a multitude of pharmacologically active compounds. This framework is central to the design of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The linkage of piperidine scaffolds with pyridine rings through an ether bond is a prevalent structural motif in a multitude of pharmacologically active compounds. This framework is central to the design of novel therapeutics, leveraging the pharmacokinetic advantages of the piperidine moiety and the specific binding interactions facilitated by the pyridine ring. The synthesis of such arylethylamine ethers, specifically through the coupling of piperidin-4-ol and derivatives of 2-(hydroxymethyl)pyridine, presents a common yet critical challenge in medicinal chemistry and drug development. Achieving an efficient and high-yielding synthesis is paramount for the rapid generation of compound libraries for screening and for the scalable production of lead candidates.

This comprehensive guide provides an in-depth analysis of the primary synthetic strategies for this transformation, focusing on the Mitsunobu reaction and the Williamson ether synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations to enable robust and reproducible outcomes.

Strategic Consideration: The Imperative of N-Protection

The secondary amine of the piperidin-4-ol ring is a nucleophilic center that can compete with the hydroxyl group in alkylation reactions, leading to undesired N-alkylation products. To ensure selective O-alkylation, protection of the piperidine nitrogen is a mandatory preliminary step. The tert-butyloxycarbonyl (Boc) group is the most common and strategically sound choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Protocol 1: N-Boc Protection of Piperidin-4-ol

  • Objective: To synthesize tert-butyl 4-hydroxypiperidine-1-carboxylate.

  • Materials:

    • Piperidin-4-ol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Potassium carbonate (K₂CO₃)

    • Methanol

    • Petroleum ether

  • Procedure:

    • To a solution of piperidin-4-ol (1.0 eq.) in methanol, add potassium carbonate (1.5 eq.).

    • At 30 °C, add di-tert-butyl dicarbonate (1.05 eq.).

    • Reflux the reaction mixture for 8 hours.

    • Filter the insoluble salts and concentrate the methanolic phase until it becomes viscous.

    • Add petroleum ether and refrigerate to induce crystallization.

    • Collect the white crystalline product by vacuum filtration.

Comparative Analysis of Coupling Methodologies

Two principal methodologies are employed for the ether linkage formation between N-Boc-piperidin-4-ol and 2-(hydroxymethyl)pyridine derivatives: the Mitsunobu reaction and the Williamson ether synthesis. The choice between these methods depends on factors such as the stability of the starting materials, the desired stereochemical outcome (if applicable), and the ease of purification.

FeatureMitsunobu ReactionWilliamson Ether Synthesis
Key Reagents Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Strong base (e.g., NaH), Activated 2-(hydroxymethyl)pyridine (halide or sulfonate)
Reaction Conditions Mild, typically 0 °C to room temperatureCan require elevated temperatures
Stereochemistry Inversion of configuration at the alcohol carbonSN2 reaction, inversion at the electrophilic carbon
Substrate Scope Broad, tolerant of various functional groupsRequires activation of the benzylic alcohol; sensitive to sterically hindered electrophiles
Byproducts Triphenylphosphine oxide (TPPO), reduced azodicarboxylateInorganic salts
Purification Can be challenging due to byproduct removalGenerally more straightforward

The Mitsunobu Reaction: A Redox-Condensation Approach

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with a predictable inversion of stereochemistry.[1] The reaction proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.

Mechanism of the Mitsunobu Reaction

The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, which generates a betaine intermediate.[1] This intermediate then deprotonates the nucleophile, in this case, the 2-(hydroxymethyl)pyridine. The N-Boc-piperidin-4-ol then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the pyridylmethoxide displaces the oxyphosphonium group in an Sₙ2 fashion, yielding the desired ether.[1]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD R1OH N-Boc-Piperidin-4-ol (R¹OH) Oxyphosphonium Oxyphosphonium Salt R1OH->Oxyphosphonium + Betaine R2OH 2-(Hydroxymethyl)pyridine (R²OH) Alkoxide Pyridylmethoxide (R²O⁻) Betaine->Alkoxide + R²OH Reduced_DEAD Reduced DEAD Betaine->Reduced_DEAD TPPO TPPO Oxyphosphonium->TPPO Ether Product (R¹OR²) Alkoxide->Ether + Oxyphosphonium (Sₙ2) Williamson_Ether_Synthesis R1OH N-Boc-Piperidin-4-ol (R¹OH) Alkoxide Alkoxide (R¹O⁻) R1OH->Alkoxide + Base Base Base (e.g., NaH) R2CH2X Activated 2-(Hydroxymethyl)pyridine (R²CH₂X) Salt Salt (NaX) R2CH2X->Salt Ether Product (R¹OCH₂R²) Alkoxide->Ether + R²CH₂X (Sₙ2)

Sources

Method

Optimal Reaction Conditions for Synthesizing Pyridine-Piperidine Scaffolds: An Application &amp; Protocol Guide

The pyridine-piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1] The transition from the aromatic pyri...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine-piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1] The transition from the aromatic pyridine to the saturated piperidine ring system dramatically alters the molecule's three-dimensional structure, unlocking new pharmacological possibilities.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the optimal reaction conditions for synthesizing these valuable scaffolds, focusing on the underlying principles and practical execution of key synthetic strategies.

I. Strategic Approaches to Pyridine-Piperidine Scaffold Synthesis

The construction of the piperidine ring from pyridine precursors or other acyclic starting materials can be achieved through several powerful synthetic methodologies. The choice of strategy is dictated by factors such as the desired substitution pattern, stereochemical outcome, and tolerance of other functional groups within the molecule. This section will delve into the most prevalent and effective methods, outlining their mechanisms and optimal conditions.

Catalytic Hydrogenation of Pyridines: The Direct Approach

The most atom-economical method for the synthesis of piperidines is the direct catalytic hydrogenation of the corresponding pyridine.[1] This reaction involves the addition of three equivalents of hydrogen across the aromatic ring, a process that requires overcoming the inherent stability of the pyridine system.[1]

Mechanism and Key Considerations: The hydrogenation of pyridines can be catalyzed by both heterogeneous and homogeneous systems.[1] The Lewis basic nitrogen atom in both the starting material and the product can act as a catalyst poison, necessitating careful selection of the catalyst and reaction conditions.[1]

  • Heterogeneous Catalysis: This is the most common industrial approach due to the ease of catalyst recovery.[1]

    • Precious Metal Catalysts: Platinum group metals are highly effective.[1]

      • Palladium on Carbon (Pd/C): Often used with an acidic additive to protonate the pyridine nitrogen, which facilitates reduction.[1]

      • Platinum(IV) Oxide (PtO₂ - Adams' Catalyst): A versatile and effective catalyst, typically used in acidic solvents like glacial acetic acid.[4]

      • Rhodium on Carbon (Rh/C) and Rhodium(III) Oxide (Rh₂O₃): Known for their high activity, sometimes allowing for milder reaction conditions.[5][6]

    • Non-Precious Metal Catalysts: Cobalt-based catalysts have been developed as a more sustainable alternative.[7]

  • Homogeneous Catalysis: These catalysts offer high selectivity and activity under milder conditions but can be more challenging to separate from the product mixture.[1]

    • Iridium Complexes: Iridium-based catalysts have demonstrated excellent chemoselectivity, allowing for the reduction of the pyridine ring in the presence of other sensitive functional groups like alkenes, alkynes, esters, and azides.[3][8][9]

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Pd/C H₂ (50-100 atm), 50-150 °C, Acidic additive (e.g., HCl)Cost-effective, readily availableHigh pressure and temperature, potential for side reactions
PtO₂ H₂ (50-70 bar), Room Temperature, Glacial Acetic AcidMild temperature, effective for various substituted pyridines[4]Catalyst can be pyrophoric
Rh/C, Rh₂O₃ H₂ (low pressure), Room TemperatureHigh activity, mild conditions[5][6]Higher cost than Pd or Pt
Iridium Complexes H₂ source (e.g., H₂ gas or transfer hydrogenation), Mild temperatureExcellent chemoselectivity, tolerates sensitive functional groups[3][8]Catalyst cost and ligand synthesis
Cobalt-based H₂ (high pressure), Elevated temperatureMore sustainable than precious metalsCan require harsh conditions

Protocol 1: Heterogeneous Catalytic Hydrogenation of 2-Phenylpyridine using PtO₂

This protocol describes the hydrogenation of 2-phenylpyridine to 2-phenylpiperidine using Adams' catalyst.

Materials:

  • 2-Phenylpyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 1-5 mol%)

  • Glacial Acetic Acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable glass liner for the high-pressure reactor, dissolve 2-phenylpyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (1-5 mol%) to the solution. Caution: PtO₂ can be pyrophoric.

  • Reaction Execution: Place the glass liner into the high-pressure reactor and seal the vessel.

  • Purge the reactor three times with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to 50-70 bar.[4]

  • Stir the reaction mixture at room temperature for 6-8 hours.[4]

  • Work-up:

    • Carefully vent the hydrogen gas from the reactor and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional glacial acetic acid.

    • Carefully neutralize the filtrate by slowly adding saturated sodium bicarbonate solution until the pH is basic.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2-phenylpiperidine by column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure and purity of the product by NMR and MS analysis.

Causality Behind Choices:

  • Glacial Acetic Acid: Acts as a solvent and protonates the pyridine nitrogen, increasing its susceptibility to reduction.[4]

  • PtO₂: A highly active and reliable catalyst for pyridine hydrogenation under relatively mild temperature conditions.[4]

  • High-Pressure Reactor: Necessary to achieve the required hydrogen concentration for the reaction to proceed efficiently.

  • Celite® Filtration: Safely and effectively removes the heterogeneous catalyst from the reaction mixture.

Workflow Diagram:

Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification Prep Dissolve Pyridine in Acetic Acid Add_Cat Add PtO₂ Catalyst Prep->Add_Cat Reactor Seal in Reactor Add_Cat->Reactor Purge_N2 Purge with N₂ Reactor->Purge_N2 Pressurize_H2 Pressurize with H₂ Purge_N2->Pressurize_H2 Stir Stir at RT Pressurize_H2->Stir Vent Vent & Purge Stir->Vent Filter Filter Catalyst Vent->Filter Neutralize Neutralize Filter->Neutralize Extract Extract Neutralize->Extract Dry_Conc Dry & Concentrate Extract->Dry_Conc Purify Purify Dry_Conc->Purify RCM_Workflow A Acyclic Diene Precursor Synthesis B Ring-Closing Metathesis (Grubbs Catalyst, Solvent, Temp) A->B Cyclization C Purification of Tetrahydropyridine B->C Work-up D Reduction of Tetrahydropyridine C->D Optional E Final Piperidine Product C->E Directly if desired D->E

Caption: Typical workflow for piperidine synthesis via RCM.

Reductive Amination: Building from Dicarbonyls

Reductive amination is a robust and straightforward method for constructing the piperidine ring from dicarbonyl compounds and an amine source. [10]This reaction can be performed in a one-pot fashion, making it highly efficient.

Mechanism and Key Considerations: The reaction involves the initial formation of an imine or enamine from the condensation of a dicarbonyl compound with a primary amine, followed by intramolecular cyclization and reduction. The choice of reducing agent is critical to avoid premature reduction of the starting carbonyl compounds. [11]

  • Reducing Agents:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that preferentially reduces the iminium ion over aldehydes and ketones. [11] * Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but its toxicity is a concern. * Borane-Pyridine Complex: A less toxic alternative to NaBH₃CN. [12] Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivityAdvantagesDisadvantages
NaBH(OAc)₃ High for iminium ionsMild, effective, commercially availableCan be moisture sensitive
NaBH₃CN High for iminium ionsEffective in a wide pH rangeHighly toxic (releases HCN in acid)
Borane-Pyridine GoodLess toxic than NaBH₃CN, stableCan be less reactive
H₂/Catalyst Variable"Clean" reductionRequires high-pressure equipment

Protocol 2: One-Pot Reductive Amination to a Substituted Piperidine

This protocol describes the synthesis of a substituted piperidine from a 1,5-dicarbonyl compound and a primary amine using sodium triacetoxyborohydride.

Materials:

  • 1,5-Dicarbonyl compound (1.0 eq)

  • Primary amine (e.g., benzylamine, 1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.1-1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,5-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq). [11]2. Solvent Addition: Dissolve the reactants in an appropriate anhydrous solvent such as DCE or DCM. [11]3. Acid Catalyst (Optional): For less reactive substrates, add a catalytic amount of acetic acid (0.1-1.0 eq). [11]4. Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.1-1.5 eq) portion-wise to the stirred solution. The reaction can be exothermic, so slow addition may be necessary to control the temperature. [11]5. Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed. [11]6. Work-up:

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution or water.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude piperidine derivative by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product by NMR and MS analysis.

Causality Behind Choices:

  • Anhydrous Solvent: Prevents the hydrolysis of the reducing agent and the iminium ion intermediate.

  • Sodium Triacetoxyborohydride: Its mild nature and selectivity for the iminium ion prevent the unwanted reduction of the starting dicarbonyl compound, leading to higher yields of the desired piperidine. [11]* One-Pot Procedure: Combining the imine formation and reduction steps simplifies the experimental workflow and improves overall efficiency. [11]

II. Advanced and Specialized Synthetic Strategies

Beyond the classical methods, several other powerful strategies have been developed for the synthesis of complex and stereochemically defined pyridine-piperidine scaffolds.

Pictet-Spengler Reaction

A cornerstone in the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. [13][14]While not directly a pyridine to piperidine conversion, it is a fundamental method for constructing related heterocyclic scaffolds. The reaction conditions are typically acidic, ranging from protic acids like HCl to Lewis acids, and can require heating. [15]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction provides a powerful means to construct the piperidine ring with good control over stereochemistry. This [4+2] cycloaddition typically involves the reaction of an imine with a diene. The use of chiral catalysts can render this reaction enantioselective, providing access to optically active piperidines.

Biocatalysis

The use of enzymes offers a green and highly selective approach to the synthesis of chiral piperidines. [16]Chemo-enzymatic cascades, for example, employing an amine oxidase and an ene-imine reductase, can convert N-substituted tetrahydropyridines into valuable enantiomerically enriched 3- and 3,4-substituted piperidines. [17][18]This strategy is particularly valuable for the synthesis of pharmaceutical intermediates. [16]

III. Troubleshooting and Optimization

Common Challenges and Solutions

ChallengePotential CauseRecommended Solution
Low Yield in Hydrogenation Catalyst poisoning by the nitrogen atom. Incomplete reaction.Add an acidic co-solvent (e.g., acetic acid). Increase hydrogen pressure or reaction time. Screen different catalysts (e.g., Rh, Ir).
Side Product Formation in Reductive Amination Over-alkylation of the product amine. Reduction of the starting carbonyl.Use a stoichiometric amount of the amine. Employ a milder, more selective reducing agent like NaBH(OAc)₃. [11]
Difficulty Separating Piperidine from Pyridine Formation of a constant boiling azeotrope. [19]Perform an acid-base extraction to separate the more basic piperidine. Use azeotropic distillation with water. [20]
Poor Stereoselectivity Reaction conditions favoring a non-concerted pathway.Optimize the catalyst and reaction temperature. For aza-Diels-Alder, consider using a chiral Lewis acid.

IV. Conclusion

The synthesis of pyridine-piperidine scaffolds is a rich and diverse field, with a multitude of strategies available to the synthetic chemist. The optimal reaction conditions are highly dependent on the specific target molecule and the available starting materials. A thorough understanding of the underlying mechanisms of key reactions such as catalytic hydrogenation, reductive amination, and ring-closing metathesis, coupled with careful optimization of reaction parameters, is crucial for the successful synthesis of these important heterocyclic compounds. The protocols and insights provided in this guide serve as a practical starting point for researchers embarking on the synthesis of novel piperidine-containing molecules for applications in drug discovery and beyond.

V. References

  • Benchchem. (n.d.). Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).

  • Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans | Organic Letters - ACS Publications. (2011, March 1). [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC. (n.d.).

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

  • Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction - ACS.org. (2002, October 2). [Link]

  • Despois, A., & Cramer, N. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv.

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (n.d.).

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC. (n.d.).

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29).

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (n.d.).

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC. (n.d.).

  • Pictet–Spengler reaction - Wikipedia. (n.d.). [Link]

  • Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. (2004, June 19). [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction | Request PDF - ResearchGate. (n.d.). [Link]

  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025, December 2).

  • US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents. (n.d.).

  • Organocatalytic Enantioselective Synthesis of Functionalized Piperidines. (n.d.).

  • Harnessing Biocatalytic Cascades to Access Pharmaceutically Relevant Piperidines. (n.d.).

  • Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines - ePrints Soton - University of Southampton. (2011, November 18). [Link]

  • Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed. (2022, February 3). [Link]

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.).

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (2024, October 7). [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. (2024, January 3). [Link]

  • [Co(TPP)]‐Catalyzed Formation of Substituted Piperidines - PMC - NIH. (n.d.).

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing. (2015, February 6). [Link]

  • Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step | Semantic Scholar. (2003, October 1). [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (2025, August 6). [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).

  • [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. - SciSpace. (n.d.). [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). [Link]

  • An improved method of ring closing metathesis in the presence of basic amines: Application to the formal synthesis of (+)-lentiginosine and other piperidines and carbamino sugar analogs - ResearchGate. (2025, August 6). [Link]

  • Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step | Request PDF - ResearchGate. (2025, August 6). [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (2023, June 22). [Link]

  • Iridium Catalysis Enables Piperidine Synthesis from Pyridines - BIOENGINEER.ORG. (2025, December 3). [Link]

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach - Frontiers. (n.d.). [Link]

  • US2019419A - Hydrogenation of pyridine bodies - Google Patents. (n.d.).

Sources

Application

Technical Application Note: Handling, Storage, and Stability Protocols for 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol

Abstract & Scope This technical guide outlines the rigorous handling, storage, and solubilization protocols for 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol . As a bifunctional heterocyclic scaffold containing both a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the rigorous handling, storage, and solubilization protocols for 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol . As a bifunctional heterocyclic scaffold containing both a primary benzylic-like alcohol and a secondary piperidine alcohol, this compound presents specific stability challenges—primarily hygroscopicity and oxidative susceptibility . This document is intended for medicinal chemists and biologists utilizing this compound as a fragment-based drug discovery (FBDD) building block or a metabolic intermediate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the functional groups is the first step in designing a handling protocol. This molecule combines a basic pyridine core with a saturated piperidine ring and two distinct hydroxyl groups.

PropertyDetail
Chemical Name 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight ~208.26 g/mol
Physical State Solid (Powder/Crystalline)
Polarity High (Two -OH groups, two N-heterocycles)
pKa (Predicted) ~5.2 (Pyridine N), ~13-14 (Alcohols)
Solubility DMSO (High), Methanol (High), Water (Moderate/pH dependent)
Primary Risks Hygroscopic (Moisture uptake), Oxidation (Primary alcohol

Aldehyde)

Critical Handling Protocols

The "Dry Chain" Philosophy

The piperidin-4-ol moiety renders this compound significantly hygroscopic. Moisture uptake does not just alter the molecular weight (leading to dosing errors); it can catalyze hydrolysis or oxidation of the hydroxymethyl group on the pyridine ring.

Standard Operating Procedure (SOP):

  • Equilibration: Never open a cold vial directly in ambient air. Allow the vial to warm to room temperature (approx. 30 minutes) inside a desiccator to prevent condensation.

  • Atmosphere: Handle the solid form strictly under an inert atmosphere (Nitrogen or Argon) if possible. If a glovebox is unavailable, minimize exposure time (<5 minutes) in ambient air.

  • Tools: Use anti-static weighing boats. Pyridine derivatives often carry static charges that cause "fly-away" powder, leading to mass balance errors.

Safety Considerations

Based on structural analogs (e.g., 4-hydroxypiperidine), this compound should be treated as a Skin and Eye Irritant .

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), safety goggles, and lab coat.

  • Ventilation: All weighing and solubilization must occur in a certified chemical fume hood.

Storage Guidelines

Proper storage is a function of state (Solid vs. Solution). The primary alcohol at the 2-position of the pyridine ring is a "soft spot" for oxidation to the corresponding carboxylic acid or aldehyde upon prolonged exposure to air.

Solid State Storage
  • Temperature: -20°C (Standard) or -80°C (Long-term >6 months).

  • Container: Amber glass vials (protects from potential photodegradation of the pyridine ring) with Teflon-lined caps.

  • Desiccation: Store vials inside a secondary container with active desiccant (e.g., Drierite or Silica Gel).

Solution State Storage[8][9]
  • Solvent: DMSO is preferred for storage due to its low volatility and ability to suppress microbial growth.

  • Temperature: -80°C is mandatory for solutions to minimize chemical reactivity.

  • Freeze-Thaw: Limit to 3 cycles . Repeated freeze-thaw cycles promote precipitation and micro-degradation. Aliquot stocks immediately after preparation.

Storage Decision Matrix (Visualization)

StorageProtocol Start Compound Receipt Inspect Visual Inspection (Check for clumping/discoloration) Start->Inspect StateCheck Is it Solid or Solution? Inspect->StateCheck Solid Solid Powder StateCheck->Solid Solid Solution Solution (e.g., DMSO) StateCheck->Solution Liquid Desiccate Place in Desiccator Warm to RT before opening Solid->Desiccate AliquotSolid Aliquot into single-use vials (Under N2 gas) Desiccate->AliquotSolid FreezeSolid Store at -20°C (Secondary container + Desiccant) AliquotSolid->FreezeSolid AliquotLiq Aliquot immediately (Avoid Freeze-Thaw) Solution->AliquotLiq FreezeLiq Store at -80°C AliquotLiq->FreezeLiq

Figure 1: Decision matrix for processing incoming shipments of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol to ensure maximum stability.

Solubilization & Reconstitution Protocol

Solvent Selection
  • DMSO (Dimethyl Sulfoxide): Recommended. Solubilizes the compound effectively up to ~50-100 mM. Compatible with most cell-based assays at <0.5% v/v final concentration.

  • Ethanol: Possible, but evaporation rates make concentration accuracy difficult over time.

  • Water/PBS: Solubility may be limited without pH adjustment. The pyridine nitrogen can be protonated (acidic pH) to improve aqueous solubility, but this may affect assay conditions.

Step-by-Step Reconstitution (Stock Concentration: 10 mM)
  • Calculate: For 1 mg of compound (MW ~208.26), add 480 µL of anhydrous DMSO to achieve 10 mM.

  • Add Solvent: Pipette DMSO slowly down the side of the vial.

  • Dissolve: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes. Do not heat above 37°C.

  • Verify: Inspect against light. The solution should be clear and colorless. Yellowing indicates oxidation of the pyridine/alcohol functionalities.

  • Aliquot: Dispense into light-protective PCR tubes or amber vials (e.g., 20 µL aliquots) to avoid future freeze-thaw cycles.

Dilution Workflow (Visualization)

Reconstitution Weigh Weigh Solid (Anti-static boat) Calc Calculate Volume (Target: 10-50 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Sonicate Vortex/Sonicate (Max 2 mins, RT) AddSolvent->Sonicate QC Visual QC: Clear? Sonicate->QC Use Proceed to Assay (Dilute into buffer) QC->Use Yes Filter 0.2 µm Filter (If particulates persist) QC->Filter No Filter->Use

Figure 2: Workflow for preparing high-integrity stock solutions. Note the filtration step if solubility issues arise.

Quality Control & Validation

To ensure experimental integrity, validate the compound periodically, especially if stored >6 months.

  • LC-MS Check: Look for the parent peak [M+H]+ = ~209.3.

    • Degradation Flag 1: Mass shift +16 (Oxygen insertion/N-oxide formation).

    • Degradation Flag 2: Mass shift -2 (Oxidation of alcohol to ketone/aldehyde).

  • NMR: Proton NMR in DMSO-d6 should show distinct peaks for the hydroxymethyl protons (~4.5 ppm) and the piperidine ring protons. Disappearance or broadening of OH signals suggests moisture contamination (proton exchange).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link]

    • Context: Provides baseline safety and solubility d
  • Context: Used to infer stability risks (oxidation) of the hydroxymethyl-pyridine moiety.
  • Mihranyan, A., et al. (2004).Moisture sorption by cellulose powders: before and after disintegration. Int J Pharm.
  • Context: Industry standard protocols for storing functionalized pyridine building blocks.
Method

Topic: Crystallization Methods for 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a detailed guide to the crystallization of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide to the crystallization of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, a heterocyclic compound of interest in pharmaceutical development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals aiming to achieve high purity and desirable crystal morphology. This guide moves beyond simple procedural lists to explain the underlying scientific principles behind solvent selection and method optimization. Four distinct, robust crystallization methodologies are presented: Controlled Cooling, Anti-Solvent Addition, Slow Evaporation, and Vapor Diffusion. Each protocol is accompanied by a step-by-step guide, a process-flow diagram, and expert insights to ensure reproducibility and successful outcomes.

Introduction

1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol is a bifunctional heterocyclic molecule featuring both pyridine and piperidine moieties. Such structures are common scaffolds in medicinal chemistry, and this compound serves as a valuable building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2][3] The isolation and purification of this solid-state compound are critical steps in the drug development workflow. Crystallization is the paramount technique for this purpose, as it not only purifies the compound from reaction byproducts and impurities but also allows for the control of critical solid-state properties such as particle size distribution, polymorphism, and bulk density, which directly impact downstream processing and bioavailability.

This application note provides a comprehensive overview of practical and effective crystallization strategies tailored to the specific physicochemical characteristics of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol.

Physicochemical Profile and Solvent Selection Rationale

A successful crystallization is fundamentally dependent on the choice of an appropriate solvent system.[4][5] The molecular structure of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol is dominated by polar functional groups: two hydroxyl (-OH) groups, a piperidine nitrogen, and a pyridine nitrogen. These features, particularly the hydroxyl groups, allow for strong hydrogen bonding.

Key Considerations for Solvent Selection:

  • Polarity: The compound's high polarity dictates that it will be most soluble in polar solvents. Polar protic solvents like alcohols and water are excellent candidates for dissolving the material.[5]

  • Solubility Gradient: An ideal solvent for cooling crystallization will exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[6]

  • Anti-Solvents: For anti-solvent crystallization, a second solvent (the anti-solvent) in which the compound is insoluble is required. This anti-solvent must be miscible with the primary solvent.[4][7] Given the compound's polarity, non-polar or less polar solvents like hexanes, toluene, or ethyl acetate are suitable candidates for use as anti-solvents.[8]

  • Boiling Point: The solvent's boiling point should be low enough to be easily removed from the final crystalline product but not so low as to make handling difficult due to rapid evaporation.[5]

The following table summarizes potential solvents and their relevant properties for the crystallization of this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)RoleRationale
Ethanol7824.5Primary SolventGood solubility for polar compounds with hydroxyl groups; moderate boiling point allows for a good temperature gradient.[1][9][10]
Methanol6532.7Primary SolventHigh polarity provides excellent dissolving power; lower boiling point for easy removal.[8]
Isopropanol8218.3Primary SolventSimilar to ethanol, offers a slightly higher boiling point and different solubility profile.
Water10080.1Co-solventVery high polarity, can be used in a solvent mixture with alcohols to fine-tune solubility.[8]
Ethyl Acetate776.0Anti-SolventMiscible with alcohols but has significantly lower polarity, making it an effective anti-solvent.[4]
Heptane/Hexane~98 / ~69~1.9 / ~1.9Anti-SolventVery non-polar, highly effective at inducing precipitation from polar solutions.[8]
Toluene1112.4Anti-SolventAromatic, non-polar anti-solvent; higher boiling point may be useful for slower, more controlled crystallization.[5]

Recommended Crystallization Protocols

Method A: Controlled Cooling Crystallization

This is the most common and straightforward method, relying on the principle that the compound's solubility decreases as the temperature of the solution is lowered, leading to supersaturation and subsequent crystal formation.[11] Ethanol is recommended as the primary solvent due to its favorable solubility profile for piperidinol-type compounds.[9][10]

G cluster_0 A Dissolve Compound in Minimum Hot Ethanol B Hot Gravity Filtration (If Insoluble Impurities Exist) A->B Optional C Slow, Controlled Cooling to Room Temperature A->C If no filtration B->C D Further Cooling (e.g., Ice Bath, 0-4°C) C->D E Crystal Maturation (Hold at Low Temp) D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Cold Ethanol F->G H Dry Under Vacuum G->H

Caption: Workflow for Controlled Cooling Crystallization.

Protocol:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol. Add a minimal amount of ethanol and heat the mixture with stirring (e.g., on a hot plate) to near the boiling point of ethanol (approx. 78°C) until all the solid dissolves. Add ethanol dropwise until a clear, saturated solution is obtained.

  • Clarification (Optional): If any insoluble impurities are observed, perform a hot gravity filtration to remove them, transferring the hot, clear filtrate to a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, more well-defined crystals. Insulating the flask can promote slower cooling.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 1 hour to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Method B: Anti-Solvent Addition

This method induces crystallization by adding a miscible "anti-solvent" in which the compound is insoluble, thereby reducing the compound's solubility in the mixture and forcing it out of solution.[7][12] This technique is particularly useful when the compound is highly soluble in the primary solvent even at low temperatures.

G cluster_0 A Dissolve Compound in Good Solvent (e.g., Methanol) at Room Temperature B Filter to Remove Insoluble Impurities A->B Optional C Slowly Add Anti-Solvent (e.g., Ethyl Acetate) with Stirring A->C If no filtration B->C D Continue Addition Until Solution Becomes Turbid C->D E Age the Suspension (Allow Crystals to Grow) D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Solvent/Anti-Solvent Mixture F->G H Dry Under Vacuum G->H

Caption: Workflow for Anti-Solvent Crystallization.

Protocol:

  • Dissolution: At room temperature, dissolve the crude compound in a minimum amount of a suitable primary solvent (e.g., methanol or ethanol).

  • Clarification (Optional): If necessary, filter the solution to remove any particulate matter.

  • Anti-Solvent Addition: While stirring the solution, add a selected anti-solvent (e.g., ethyl acetate or heptane) dropwise. The rate of addition is a critical parameter; slow addition promotes the growth of larger crystals, whereas rapid addition can lead to the formation of small, amorphous particles.[7][12]

  • Induction: Continue adding the anti-solvent until the solution becomes persistently cloudy or turbid, indicating the onset of nucleation.

  • Maturation: Stop the addition and allow the mixture to stir for a period (e.g., 1-2 hours) to allow the crystals to grow and the crystallization process to complete. The mixture can be cooled in an ice bath to further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of a pre-mixed solution of the primary solvent and anti-solvent (e.g., 10:90 methanol/ethyl acetate) to remove mother liquor without re-dissolving the product.

  • Drying: Dry the crystals under vacuum.

Method C: Slow Evaporation

This simple technique is suitable for compounds that are soluble at room temperature and do not require a temperature gradient. Crystallization occurs as the solvent slowly evaporates, increasing the concentration of the solute until it exceeds the solubility limit.

G cluster_0 A Dissolve Compound in a Volatile Solvent (e.g., Ethanol) B Filter Solution into a Clean Beaker or Crystallizing Dish A->B C Cover Vessel with Perforated Film to Slow Evaporation B->C D Leave Undisturbed in a Vibration-Free Location C->D E Monitor Until Sufficient Crystals Have Formed D->E F Decant Mother Liquor E->F G Wash Crystals with Cold Solvent F->G H Air Dry or Dry Under Vacuum G->H

Caption: Workflow for Slow Evaporation Crystallization.

Protocol:

  • Dissolution: Dissolve the compound in a suitable volatile solvent (e.g., ethanol) at room temperature to create a solution that is near, but not fully, saturated.

  • Filtration: Filter the solution into a clean, wide-mouthed container like a beaker or a crystallizing dish to remove any dust or insoluble impurities that could act as unwanted nucleation sites.[13]

  • Evaporation: Cover the container with a perforated film (e.g., Parafilm with small holes poked in it). This slows down the rate of evaporation, which is essential for growing well-formed crystals.

  • Incubation: Place the container in a location free from vibrations and temperature fluctuations, such as a fume hood with the sash lowered.

  • Harvesting: Once a suitable quantity of crystals has formed, carefully decant the remaining mother liquor.

  • Isolation and Washing: Quickly wash the crystals with a small amount of cold solvent and then collect them.

  • Drying: Allow the crystals to air-dry or dry them under a gentle vacuum.

Method D: Vapor Diffusion

This is a refined technique ideal for growing high-quality, single crystals suitable for X-ray diffraction, especially when only a small amount of material is available.[13] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

G cluster_0 A Prepare a Concentrated Solution in a Good Solvent (e.g., Methanol) in a Small Inner Vial C Place the Open Inner Vial Inside the Outer Vial A->C B Place a Volatile Anti-Solvent (e.g., Diethyl Ether, Hexane) in a Larger Outer Vial B->C D Seal the Outer Vial Tightly C->D E Allow Anti-Solvent Vapor to Slowly Diffuse into the Solution D->E F Monitor for Crystal Growth Over Several Days E->F G Carefully Harvest Crystals F->G

Caption: Workflow for Vapor Diffusion Crystallization.

Protocol:

  • Preparation: Dissolve the compound in a small volume of a good solvent (e.g., methanol) in a small, open container (e.g., a 1-dram vial).

  • Assembly: Pour a layer of a volatile anti-solvent (e.g., hexane) into a larger container (e.g., a 20 mL scintillation vial or a small beaker).

  • Incubation: Carefully place the small, open vial containing the compound solution inside the larger vial. Ensure the liquid levels are such that the anti-solvent cannot splash into the solution.

  • Sealing: Seal the larger container tightly with a cap or Parafilm.

  • Diffusion: Store the sealed system in a stable, vibration-free environment. Over time (hours to days), the volatile anti-solvent vapor will diffuse into the compound solution, gradually reducing the compound's solubility and promoting slow crystal growth.

  • Harvesting: Once crystals of a suitable size have formed, carefully open the container and remove the inner vial. The crystals can be isolated by carefully decanting the mother liquor with a pipette.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is too dilute (undersaturated).Concentrate the solution by boiling off some solvent and allow to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod. Add a seed crystal if available.[14]
"Oiling Out" The solution became supersaturated at a temperature above the compound's melting point. The cooling rate was too fast.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Try a solvent with a lower boiling point.[4][14]
Formation of Fine Powder Nucleation rate is too high relative to the growth rate. Cooling or anti-solvent addition was too rapid.Reduce the rate of cooling or the rate of anti-solvent addition. Ensure adequate stirring during anti-solvent addition to dissipate local supersaturation.[7][12]
Low Recovery/Yield Compound has significant solubility in the cold solvent. Insufficient cooling time. Too much solvent used for washing.Ensure the solution is cooled for an adequate amount of time at the lowest practical temperature. Use a minimal amount of ice-cold solvent for washing. Consider using an anti-solvent to crash out more product.
Colored Crystals Colored impurities are trapped within the crystal lattice.Consider a pre-purification step (e.g., treatment with activated carbon) on the hot solution before crystallization. A second recrystallization may be necessary.

Safety Precautions

All crystallization procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times. The solvents used (ethanol, methanol, ethyl acetate, heptane, toluene) are flammable and should be handled away from ignition sources. Refer to the Safety Data Sheet (SDS) for 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol and for each solvent used prior to beginning any work.

References

  • Antisolvent Crystallization. (n.d.). Chalmers University of Technology. Retrieved from [Link]

  • Arulraj, R., & Manivel, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

  • Zhang, L., et al. (2017). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP). Journal of Chemical & Engineering Data, 62(9), 2661–2666. Retrieved from [Link]

  • Zhang, L., et al. (2017). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP) | Request PDF. ResearchGate. Retrieved from [Link]

  • University of California, Davis. (n.d.). 4. Crystallization. Chemistry 124/125. Retrieved from [Link]

  • Google Patents. (n.d.). RU2339364C2 - Method of solidification using anti-solvent.
  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Guide for crystallization. (n.d.). École Polytechnique Fédérale de Lausanne. Retrieved from [Link]

  • Sane, H., & Pate, M. D. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3334–3342. Retrieved from [Link]

  • Chadha, R., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 18(10), 6069–6081. Retrieved from [Link]

  • Giulietti, M., et al. (2011). Crystallization by Antisolvent Addition and Cooling. In Crystallization - Science and Technology. InTech. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Al-Issa, F. A. (2012). Synthesis of pyridine derivatives. ResearchGate. Retrieved from [Link]

  • Arslan, H., et al. (2020). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry, 11(2), 116-125. Retrieved from [Link]

  • Arulraj, R., & Manivel, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Retrieved from [Link]

  • He, Y., et al. (2019). Recent synthetic advances in pyridine-based thermotropic mesogens. RSC Advances, 9(50), 29215-29237. Retrieved from [Link]

  • Al-Majidi, S. M. H., et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. ResearchGate. Retrieved from [Link]

  • Saify, Z. S., et al. (2013). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Journal of the Chemical Society of Pakistan, 35(4), 1125-1132. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol

Introduction: The "Polar Trap" in Pyridine Functionalization The synthesis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol presents a classic process chemistry paradox. While the disconnection seems simple (a nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polar Trap" in Pyridine Functionalization

The synthesis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol presents a classic process chemistry paradox. While the disconnection seems simple (a nucleophilic aromatic substitution), the combination of a polar pyridine core, a secondary amine, and two hydroxyl groups creates a molecule with "zwitterionic-like" solubility.

The most common yield-killing factors for this specific scaffold are:

  • Incomplete Conversion (SNAr Stalling): The electron-deficient nature of the pyridine ring at C4 is often insufficient to drive reaction to completion without forcing conditions.[1]

  • Competitive Nucleophilicity: The 2-hydroxymethyl group on the pyridine starting material can act as an internal nucleophile or interfere via H-bonding.[1][2]

  • The Workup "Black Hole": The product is highly water-soluble.[1][3] Standard ethyl acetate/water extractions often leave 40-60% of the product in the aqueous phase.

This guide provides a decision matrix for route selection and a troubleshooting protocol for the "Direct SNAr" method.

Module 1: Route Selection Strategy

Do not default to the shortest linear sequence. Analyze your scale and purity requirements.

Route A: Direct Displacement (The "Quick" Route)[1]
  • Reagents: 4-Chloro-2-(hydroxymethyl)pyridine + Piperidin-4-ol.[1][2]

  • Pros: One step.

  • Cons: High risk of polymerization; difficult purification; requires high thermal energy.[1]

  • Best For: Small scale (<5g), rapid analog generation.[1]

Route B: The Ester-Reduction Sequence (The "High Yield" Route)[1][2]
  • Step 1: SNAr of Methyl 4-chloropicolinate + Piperidin-4-ol.[1][2]

  • Step 2: Reduction of the ester to the hydroxymethyl group (NaBH4/MeOH).[1]

  • Pros: The ester activates the C4 position for easier substitution; the intermediate is less polar and easier to purify; reduction is quantitative.

  • Best For: Scale-up (>10g), high purity requirements.[1][2]

Module 2: Troubleshooting The Direct SNAr Reaction

If you are committed to Route A , use this troubleshooting guide to rescue stalling reactions.

Critical Protocol: Solvent & Base Effects[1][2]

The Standard Protocol:

React 1.0 eq of chloropyridine with 1.5 eq of piperidin-4-ol and 2.0 eq of DIPEA in NMP at 120°C.

Why it fails:

  • DIPEA can undergo Hofmann elimination or salt formation at high temps.[1]

  • NMP is difficult to remove, complicating the isolation of the polar product.[1]

The Optimized Protocol:

Solvent Switch: Use n-Butanol or DMAc . n-Butanol allows for a reflux temperature (117°C) that drives the reaction while permitting direct crystallization upon cooling (in some cases) or easier azeotropic removal. [1][2] Base Switch: Use K2CO3 (anhydrous).[1] Inorganic bases prevent the formation of sticky amine salts that trap product.

Troubleshooting Workflow (SNAr)

SNAr_Troubleshooting Start Issue: Low Conversion (<50%) Check_SM Check Starting Material Purity (Is 4-Cl-Pyridine N-Oxide present?) Start->Check_SM Temp_Check Is Reaction Temp > 110°C? Check_SM->Temp_Check Purity OK Action_Oxide Use 4-Chloro-pyridine-N-oxide (More reactive, requires reduction later) Check_SM->Action_Oxide Consider N-Oxide Route Solvent_Check Solvent Choice? Temp_Check->Solvent_Check Yes Action_Temp Increase Temp to 130°C Switch to Sealed Tube Temp_Check->Action_Temp No Action_Solvent Switch to DMSO or NMP (Higher dielectric constant) Solvent_Check->Action_Solvent Using EtOH/THF Action_Catalyst Add ZnCl2 (0.1 eq) (Lewis Acid Activation) Solvent_Check->Action_Catalyst Polar Aprotic Used

Caption: Decision tree for diagnosing and fixing stalled SNAr reactions on the pyridine scaffold.

Module 3: The Workup & Purification (The "Black Hole")

This is where 80% of yield is lost.[1] The product is amphoteric and loves water.

The "Salting Out" Extraction Method

Do NOT use Ethyl Acetate/Water.[1] The partition coefficient (LogP) is likely < 0.

  • Quench: Dilute reaction mixture with minimal water.

  • Saturation: Saturate the aqueous phase with NaCl (brine) or K2CO3.[1]

  • The Magic Solvent: Extract with CHCl3 : IPA (3:1) or n-Butanol .

    • Why? The chloroform/isopropanol mixture is polar enough to pull the product but forms a distinct layer from brine.

  • Drying: Dry over Na2SO4 (Magnesium sulfate can sometimes bind amino-alcohols).[1][2]

Alternative: Catch-and-Release (SCX)

For cleaner purification without extraction:

  • Load the crude reaction mixture (diluted in MeOH) onto a Strong Cation Exchange (SCX) cartridge.

  • Wash: Flush with MeOH to remove non-basic impurities (solvents, neutral byproducts).[1]

  • Elute: Release the product with 2M NH3 in MeOH .

  • Result: The ammonia evaporates, leaving the free base product.[1]

Purification Logic Flow

Purification_Logic Crude Crude Reaction Mix Solubility Is it water soluble? Crude->Solubility Extraction Extract with CHCl3:IPA (3:1) Solubility->Extraction Yes (High Loss Risk) Chromatography Select Stationary Phase Extraction->Chromatography Silica DCM:MeOH:NH4OH (90:10:1) Chromatography->Silica Standard Flash C18 Reverse Phase C18 (Water/AcN + 0.1% TFA) Chromatography->C18 High Purity Needed Silica->C18 Streaking/Tailing?

Caption: Workflow for maximizing recovery of polar amino-pyridine alcohols during purification.

Frequently Asked Questions (FAQs)

Q: My product streaks badly on silica gel. How do I fix this? A: The basic nitrogen interacts with acidic silanols on the silica.[1]

  • Fix 1: Pre-wash the silica column with 1% Triethylamine in Hexane.[1]

  • Fix 2: Use the "Magic Mobile Phase": DCM / MeOH / NH4OH (aq) in a ratio of 90:10:1 or 80:20:[1]2. The ammonium hydroxide competes for the silanol sites, sharpening the peak.

Q: Can I protect the alcohol on the piperidine to improve yield? A: Yes, but it may not be necessary.[1] If you must, use a TBDMS or Boc protection strategy.[1]

  • Note: If you use N-Boc-4-hydroxypiperidine , you must remove the Boc group before the coupling, as the secondary amine is the nucleophile.[1][2] If you protect the hydroxyl (e.g., 4-(TBDMS-oxy)piperidine), you increase lipophilicity, making extraction easier.[2]

Q: Why is my reaction turning black? A: Pyridines, especially electron-deficient ones, are prone to oxidative polymerization at high temperatures in the presence of air.[1]

  • Solution: Degas your solvents (sparge with Nitrogen for 15 mins) and run the reaction under a strict Nitrogen or Argon atmosphere.

Summary of Key Data

ParameterStandard ConditionOptimized ConditionReason for Change
Solvent DMF or Neatn-Butanol or DMAc Easier workup; reduced tar formation.[1][2]
Base DIPEA (liquid)K2CO3 (solid)Prevents sticky salt formation; easier removal.[1]
Extraction EtOAc / WaterCHCl3:IPA (3:1) EtOAc fails to extract this polar scaffold.[1]
Temp 140°C110-120°C Higher temps degrade the hydroxymethyl group.[1][2]

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Topic: Reactivity of 4-chloropyridines vs 2-chloropyridines and solvent effects.[1][2]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1]

    • Context: Foundational text establishing that C4 substitution is viable but requires activation or heat.[1]

  • Purification of Polar Pyridine Derivatives

    • Topic: Strategies for extracting water-soluble pyridine alcohols.[1][2]

    • Source: BenchChem Technical Guide.[1] "A Researcher's Guide to Pyridine Purification."

    • URL: (General reference for pyridine handling).[1]

  • Synthesis of 4-Hydroxypiperidine Derivatives

    • Topic: General conditions for piperidine coupling.[1]

    • Source: Patent WO2010026110 (Example synthesis of similar kinase inhibitors).[1]

    • Context: Describes the use of K2CO3/NMP systems for analogous couplings.
  • Chromatographic Improvements for Basic Amines

    • Topic: Use of modifiers (NH4OH) to prevent tailing.[1]

    • Source: McCalley, D. V. (2010).[1] "Analysis of basic compounds by high performance liquid chromatography." Journal of Chromatography A.

    • URL:[2]

Sources

Optimization

Purification strategies for removing impurities from 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol

Welcome to the technical support guide for the purification of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested strategies for its purification. This guide provides in-depth, troubleshooting-focused answers to common challenges, ensuring you can achieve the desired purity for your downstream applications.

Compound Overview

1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol is a bifunctional heterocyclic compound featuring both a pyridine and a piperidine ring. Its structure contains two hydroxyl groups and two basic nitrogen atoms, rendering it polar and basic. These characteristics are critical considerations when selecting a purification strategy. High purity is often essential as this molecule can serve as a key building block in the synthesis of pharmaceutically active compounds.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Column Chromatography

Column chromatography is a primary tool for purifying this polar compound. However, its basic nature can lead to challenges like peak tailing and poor separation on standard silica gel.

Question 1: My compound is streaking or "tailing" badly on a standard silica gel column. What's causing this and how can I fix it?

Answer:

This is a classic issue when purifying basic compounds like yours on silica gel. The problem stems from the interaction between the basic nitrogen atoms (on both the pyridine and piperidine rings) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This strong, sometimes irreversible, binding leads to poor peak shape and can result in significant loss of material on the column.[3]

Troubleshooting Steps:

  • Mobile Phase Modification (Base Additive): The most common and effective solution is to add a small amount of a basic modifier to your eluent. This additive will compete with your compound for the acidic sites on the silica, effectively "masking" them.

    • Recommended Additive: Start by adding 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your mobile phase.[4]

    • Causality: The TEA or ammonia, being a stronger or more abundant base, will preferentially bind to the silanol groups, allowing your compound to travel through the column with fewer unwanted interactions, resulting in sharper, more symmetrical peaks.

  • Use Deactivated or Neutral Stationary Phase: If base additives do not resolve the issue or are incompatible with your compound's stability:

    • Neutral Alumina: Consider using neutral alumina as your stationary phase instead of silica gel. Alumina is less acidic and often provides better peak shape for basic compounds.

    • Deactivated Silica: You can purchase commercially deactivated silica gel or prepare it by treating standard silica gel with a solution of triethylamine.[5]

Question 2: I'm struggling to get good separation between my product and a closely-related, slightly less polar impurity. How can I improve the resolution?

Answer:

Achieving separation of closely eluting compounds requires optimizing the selectivity of your chromatographic system. This involves a systematic adjustment of the mobile and stationary phases.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Decrease Polarity Gradually: If you are using a gradient, make it shallower. If you are running isocratically, systematically decrease the proportion of the more polar solvent (e.g., methanol in a DCM/MeOH system). This will increase the retention time of all compounds, allowing for more interaction with the stationary phase and potentially resolving the peaks.

    • Change Solvent Selectivity: Swapping one of the solvents for another of similar polarity but different chemical nature can alter the separation. For example, if you are using Dichloromethane/Methanol, try switching to Ethyl Acetate/Heptane with a methanol modifier. Different solvents interact with your compound and impurities in unique ways, which can significantly impact resolution.

  • Consider Reverse-Phase Chromatography:

    • Principle: For a polar compound like 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, reverse-phase chromatography (using a non-polar stationary phase like C18 silica) can be highly effective. Elution is typically done with a polar mobile phase, such as a mixture of water and acetonitrile or methanol.

    • Mobile Phase Modifier: Add a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase. This will protonate the basic nitrogens on your compound, often leading to sharper peaks and better retention on the C18 column.[6]

Data Summary: Recommended Chromatography Systems

Chromatography TypeStationary PhaseCommon Mobile Phase (Eluent)Modifier & Purpose
Normal Phase Silica GelDichloromethane/Methanol (95:5 to 80:20)1% Triethylamine (To prevent tailing)
Normal Phase Neutral AluminaEthyl Acetate/Heptane (Gradient)None typically needed
Reverse Phase C18 SilicaWater/Acetonitrile (Gradient)0.1% Formic Acid (To improve peak shape)
Part 2: Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds, provided a suitable solvent system can be identified.[7]

Question 3: I can't find a single solvent that works for recrystallization. My compound is either too soluble even when cold, or barely soluble when hot. What should I do?

Answer:

This is a common scenario for molecules with multiple polar functional groups. The solution is to use a binary (two-solvent) solvent system.[8][9] This involves finding one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent" or "precipitant").

Troubleshooting & Protocol:

  • Finding a Solvent Pair:

    • Good "Soluble" Solvents: Given the two hydroxyl groups, polar protic solvents like Methanol, Ethanol, or Isopropanol are excellent starting points.

    • Good "Anti-Solvents": Less polar solvents in which the compound is likely insoluble include Ethyl Acetate, Methyl tert-butyl ether (MTBE), Toluene, or Heptane. The two solvents must be miscible with each other.[9] A common and effective pair for a compound like this would be Methanol/Ethyl Acetate or Ethanol/MTBE .

  • Step-by-Step Binary Recrystallization Protocol:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Heat the flask and add the minimum amount of the hot "soluble solvent" (e.g., Methanol) required to fully dissolve the solid.[10]

    • Once fully dissolved, slowly add the "anti-solvent" (e.g., Ethyl Acetate) dropwise at an elevated temperature until you see persistent cloudiness (turbidity).

    • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[8]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities from the crystal surfaces.[10]

    • Dry the crystals under vacuum.

Part 3: Acid-Base Extraction

The presence of basic nitrogen atoms makes your compound an excellent candidate for purification via acid-base liquid-liquid extraction. This technique is particularly effective for removing non-basic or acidic impurities.[11][12][13]

Question 4: How can I use acid-base extraction to remove a non-basic impurity from my crude product?

Answer:

This method leverages the ability of your compound's basic nitrogens to be protonated by an acid, forming a water-soluble salt. The non-basic impurity will remain in the organic layer, allowing for a clean separation.[13]

Workflow Diagram: Acid-Base Extraction

G cluster_start Step 1: Dissolution cluster_extraction Step 2: Acidic Extraction cluster_separation Step 3: Phase Separation cluster_recovery Step 4: Product Recovery start Crude Product (Dissolved in Organic Solvent, e.g., EtOAc) extract Add Dilute Aqueous Acid (e.g., 1M HCl) Shake in Separatory Funnel start->extract org_layer Organic Layer: Contains Neutral/Acidic Impurities (Discard or Process Separately) extract->org_layer Separate Layers aq_layer Aqueous Layer: Contains Protonated Product (Water-Soluble Salt) extract->aq_layer Separate Layers basify Basify Aqueous Layer (e.g., add 2M NaOH until pH > 10) aq_layer->basify precipitate Purified Product Precipitates or is Extracted with Fresh Organic Solvent basify->precipitate

Caption: Workflow for purifying a basic compound via acid-base extraction.

Step-by-Step Protocol:

  • Dissolve: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extract: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1M hydrochloric acid (HCl).[14]

  • Separate: Shake the funnel vigorously and allow the layers to separate. Your basic product will be protonated and move into the aqueous (bottom, if using DCM; top, if using EtOAc) layer. The non-basic impurities will remain in the organic layer. Drain and collect the aqueous layer.

  • Repeat (Optional): For a more thorough extraction, you can wash the organic layer again with fresh 1M HCl and combine the aqueous layers.

  • Isolate: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 10, check with pH paper).[11] Your deprotonated, neutral product should precipitate out of the solution as a solid.

  • Collect: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if it oils out, extract it back into a fresh portion of an organic solvent like DCM, dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.

General Purity Analysis

Question 5: How do I confirm the purity of my final product after applying one of these techniques?

Answer:

Always validate your purification with one or more analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. Your purified product should show a single spot. It's good practice to spot the crude material, the purified material, and a co-spot (both crude and pure in the same lane) on the same plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for confirming the structure and assessing the purity of organic compounds. The spectrum of your purified material should be clean, with integrations matching the expected number of protons and no significant peaks attributable to impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides highly sensitive information about purity (from the LC chromatogram) and confirms the molecular weight of your compound (from the mass spectrum).

Workflow Diagram: Purification Strategy Selection

G start Crude 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol q1 Is the major impurity non-basic? start->q1 q2 Is the product a solid? q1->q2 No proc_acid_base Perform Acid-Base Extraction q1->proc_acid_base Yes proc_recryst Attempt Recrystallization q2->proc_recryst Yes proc_chrom Perform Column Chromatography q2->proc_chrom No / Oil end_pure Pure Product proc_acid_base->end_pure proc_recryst->end_pure Success end_reassess Re-assess with Chromatography proc_recryst->end_reassess Failure proc_chrom->end_pure end_reassess->proc_chrom

Caption: Decision tree for selecting an appropriate purification strategy.

References
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Stasse, H. L. (1944). Process for purifying piperidine. U.S. Patent No. 2,363,157. Washington, DC: U.S.
  • Stasse, H. L. (1944). Process for the purification of piperidine. U.S. Patent No. 2,363,158. Washington, DC: U.S.
  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1864-1871. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Reddit. (2023, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? [r/Chempros]. [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting: What Every HPLC User Should Know. [Link]

  • ResearchGate. (2023, November 26). Recent problems with silica gel chromatography. [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • Cook, E. S., & Rider, T. H. (1937). A Further Note on the Purification of Piperidine. Journal of the American Chemical Society, 59(12), 2661–2661. [Link]

  • Kissei Pharmaceutical Co., Ltd. (2002). Process for producing purified piperidine derivative. WIPO Patent No. WO/2002/085858. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Zhang, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • Selingo, J. D., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Selingo, J. D., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Methods for Pyridine &amp; Piperidine Compounds

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the analysis of pyridine, piperidine, and their derivatives. These nitrogen-containing heterocyclic compounds are foundational in...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the analysis of pyridine, piperidine, and their derivatives. These nitrogen-containing heterocyclic compounds are foundational in pharmaceuticals and specialty chemicals, but their basic nature presents unique challenges in High-Performance Liquid Chromatography (HPLC). This guide is structured to provide you, the research and development scientist, with not just solutions, but a deeper understanding of the chromatographic principles at play. We will move from foundational questions to specific troubleshooting scenarios, equipping you with the expertise to develop robust and reliable separation methods.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that form the basis of method development for these challenging analytes.

Q1: What are the primary challenges when analyzing pyridine and piperidine compounds with HPLC?

The core challenge stems from their basicity. Most pyridine and piperidine derivatives are weak bases with pKa values typically in the 5-6 range.[1][2][3] In reversed-phase HPLC, which uses silica-based columns, this leads to several problems:

  • Peak Tailing: The protonated basic analyte (positively charged) can undergo strong, secondary electrostatic interactions with ionized residual silanol groups (Si-O⁻, negatively charged) on the silica surface.[4][5] This mixed-mode retention mechanism (hydrophobic and ion-exchange) causes asymmetrical, tailing peaks, which compromise quantification and resolution.[6][7]

  • Poor Retention: Highly polar derivatives may be poorly retained on traditional C18 columns, eluting near the void volume.

  • Method Variability: Retention times and peak shapes can be highly sensitive to minor changes in mobile phase pH, especially when operating near the analyte's pKa.[8]

Q2: How do I select the right HPLC column?

Column selection is the most critical decision in your method development.[9][10] Moving beyond a standard C18 is often necessary for good peak shape and reproducibility.

Table 1: Column Selection Guide for Pyridine & Piperidine Compounds

Column Type Primary Use Case & Mechanism Advantages Considerations
High-Purity, End-Capped C18/C8 General-purpose starting point for moderately polar to non-polar derivatives. Widely available; good hydrophobic retention. Prone to peak tailing with basic compounds unless mobile phase is optimized.[1]
Polar-Embedded Phase Analytes with polar functional groups. The embedded polar group (e.g., amide, carbamate) shields residual silanols. Reduces peak tailing for bases; compatible with highly aqueous mobile phases.[6][10] May offer different selectivity compared to standard C18.
Base-Deactivated Phase Specifically designed for basic compounds. Uses extensive end-capping or proprietary surface treatments. Excellent peak shapes for amines with minimal mobile phase additives.[5][9] Can be more expensive; may have unique selectivity.
Phenyl Phase Aromatic pyridine derivatives. Offers pi-pi interactions as an alternative retention mechanism. Provides unique selectivity for aromatic or unsaturated compounds compared to alkyl phases. Less hydrophobic retention than C18.
pH-Stable (Hybrid/Polymer) For methods operating at high pH (>8). These columns are designed to resist silica dissolution. Enables analysis of bases in their neutral, uncharged state, leading to excellent peak shape.[1][11] Different selectivity profile; may have lower efficiency than silica-based columns.

| HILIC (Hydrophilic Interaction) | Very polar, hydrophilic compounds that are unretained in reversed-phase. | Excellent retention for polar analytes; uses high organic mobile phase, which is good for MS sensitivity.[12][13] | Requires careful control of mobile phase water content; equilibration can be slow.[14] |

Q3: What is the role of mobile phase pH and how should I control it?

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like pyridines and piperidines.[15][16] The goal is to operate at a pH where both the analyte and the column surface are in a consistent, non-interactive state.

  • Low pH (pH 2.5 - 3.5): At this pH, residual silanol groups on the column are fully protonated (Si-OH, neutral), preventing electrostatic interactions.[4][17] Your basic analyte will be fully protonated (positively charged). This is the most common strategy for achieving symmetrical peaks on standard silica columns.

  • Mid-Range pH (pH 4 - 7): This range should generally be avoided.[6] Here, the mobile phase pH is close to the pKa of both the analytes and the silanol groups, leading to inconsistent ionization and severe peak shape issues.[8][18]

  • High pH (pH 9 - 11): At this pH, your basic analyte will be in its neutral form, eliminating its ability to interact with the now fully deprotonated silanol surface (Si-O⁻) via ion exchange. This provides excellent peak shape but requires a specialized high-pH stable column.[11]

To maintain a stable pH throughout the gradient, a buffer is essential. Choose a buffer with a pKa within +/- 1 unit of your target mobile phase pH.

Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Problem: My peaks are tailing significantly.

Causality: This is the classic symptom of secondary interactions between your protonated basic analyte and ionized residual silanol groups on the column packing.[4] This causes a portion of the analyte molecules to be retained longer via an ion-exchange mechanism, smearing the peak.[6][7]

Solution Workflow:
  • Adjust Mobile Phase pH: This is the first and most effective solution.

    • Protocol: Prepare your aqueous mobile phase with an acidic modifier to lower the pH to ~3.0. A concentration of 0.1% formic acid or phosphoric acid is a good starting point.[19][20] This protonates the silanol groups, neutralizing their negative charge.[4][21]

    • Expert Insight: While trifluoroacetic acid (TFA) is a strong ion-pairing agent that also lowers pH and improves peak shape, it is an ion-suppressing agent in mass spectrometry and should be avoided if using MS detection.[19] Formic acid is MS-friendly.

  • Evaluate Your Column: If pH adjustment is insufficient, your column may not be suitable.

    • Protocol: Switch to a modern, base-deactivated or polar-embedded column designed for basic analytes. These columns have minimal accessible silanol sites.

  • Use Mobile Phase Additives:

    • Competing Base: Add a small concentration (e.g., 5-10 mM) of a competing base like triethylamine (TEA) to the mobile phase.[22] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from them. Caution: This approach can shorten column lifetime and is often considered a "fix" for a poor column choice.[22]

    • Ion-Pairing Agent: For stubborn cases, add an ion-pairing reagent like sodium heptanesulfonate (5-10 mM) to the mobile phase.[23] The reagent pairs with the positively charged analyte, forming a neutral, hydrophobic complex that is retained by a pure reversed-phase mechanism.[24]

Visualizing the Problem and Solution

PeakTailing cluster_problem The Problem: Peak Tailing cluster_solution The Solution: Low pH Mobile Phase Analyte Protonated Analyte (+) Silanol Ionized Silanol (-) Analyte->Silanol Strong Electrostatic Interaction Analyte_S Protonated Analyte (+) Silanol_S Protonated Silanol (Neutral) Analyte_S->Silanol_S No Interaction

Caption: Mechanism of peak tailing and its mitigation by using a low pH mobile phase.

Problem: I have poor resolution between two co-eluting peaks.

Causality: Poor resolution means the separation is not efficient enough (peaks are too broad) or not selective enough (peaks have too similar retention). To improve it, you must change the chromatography conditions to affect the two compounds differently.

Solution Workflow:
  • Optimize Mobile Phase Strength:

    • Protocol: If using an isocratic method, decrease the percentage of the organic solvent (e.g., acetonitrile).[25] If using a gradient, make the gradient shallower (increase the time over which the organic content changes). This increases retention times and often improves resolution.[25]

  • Change Solvent Selectivity:

    • Protocol: Switch the organic modifier. Acetonitrile and methanol have different properties and will interact with your analytes differently. If you are using acetonitrile, try a method with methanol, or vice-versa. This can often change the elution order and improve separation.

  • Adjust pH for Selectivity:

    • Expert Insight: Even small changes in pH can drastically alter the retention of compounds with slightly different pKa values.[8] If your compounds are ionizable, a pH change of just 0.2-0.5 units can be enough to resolve them.

    • Protocol: Perform a pH scouting experiment. Prepare mobile phases at pH 2.8, 3.0, and 3.2 (using the same acid modifier) and run your sample under each condition to see the effect on selectivity.

  • Change Stationary Phase Selectivity:

    • Protocol: If mobile phase optimizations fail, change the column. Switching from a C18 to a Phenyl or a Polar-Embedded phase introduces different retention mechanisms (pi-pi interactions, dipole-dipole) that can easily resolve compounds that co-elute on a standard C18.[1]

Troubleshooting Logic Diagram

ResolutionWorkflow Start Poor Resolution ChangeSolventStrength Adjust Organic % or Gradient Slope Start->ChangeSolventStrength Check1 Resolution OK? ChangeSolventStrength->Check1 ChangeSolventType Switch ACN <=> MeOH Check1->ChangeSolventType No End Method Optimized Check1->End Yes Check2 Resolution OK? ChangeSolventType->Check2 AdjustpH Scout pH (e.g., 2.8, 3.0, 3.2) Check2->AdjustpH No Check2->End Yes Check3 Resolution OK? AdjustpH->Check3 ChangeColumn Change Stationary Phase (e.g., C18 -> Phenyl) Check3->ChangeColumn No Check3->End Yes ChangeColumn->End

Caption: A systematic workflow for troubleshooting and improving peak resolution.

Problem: My piperidine compound has no UV chromophore for detection.

Causality: Many simple aliphatic heterocycles like piperidine do not absorb UV light, making them invisible to standard HPLC-UV detectors.

Solution: Pre-Column Derivatization

To solve this, you must attach a UV-absorbing "tag" to your molecule before HPLC analysis. A common and effective method for primary and secondary amines is derivatization with 4-toluenesulfonyl chloride (tosyl chloride).[20][26]

Experimental Protocol: Derivatization of Piperidine with Tosyl Chloride
  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.

    • Prepare a 0.1 M sodium bicarbonate buffer solution in water.

    • Prepare your piperidine standard/sample stock solution in a suitable solvent (e.g., mobile phase or dilute HCl).

  • Derivatization Reaction:

    • In a 1.5 mL autosampler vial, add 100 µL of your piperidine sample/standard.

    • Add 200 µL of the 0.1 M sodium bicarbonate buffer.

    • Add 200 µL of the 10 mg/mL tosyl chloride solution.

    • Cap the vial and vortex thoroughly.

    • Place the vial in a heating block at 60°C for 30 minutes.

  • Sample Preparation for HPLC:

    • After the reaction, allow the vial to cool to room temperature.

    • The sample can now be directly injected, or diluted with mobile phase if the concentration is too high. The resulting tosyl-piperidine derivative has a strong UV absorbance around 228-254 nm.[27]

Table 2: Example Chromatographic Conditions for Derivatized Piperidine

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temp 30°C

This is a starting point based on published methods.[20] Optimization may be required.

Visualizing the Impact of pH

The choice of pH fundamentally alters the charge state of both your analyte and the column's silica surface, dictating the dominant interactions.

pHEffects Impact of Mobile Phase pH on HPLC System Components cluster_low_ph Low pH (e.g., pH 3) cluster_mid_ph Mid pH (e.g., pH 6) cluster_high_ph High pH (e.g., pH 10) Analyte_Low Analyte: R₃NH⁺ (Cationic) Silanol_Low Silanol: Si-OH (Neutral) Result_Low Result: Good Peak Shape (Repulsion Minimized) Analyte_Mid Analyte: R₃NH⁺ ⇌ R₃N (Mixed Population) Silanol_Mid Silanol: Si-OH ⇌ SiO⁻ (Mixed Population) Result_Mid Result: POOR PEAK SHAPE (Unstable Interactions) Analyte_High Analyte: R₃N (Neutral) Silanol_High Silanol: SiO⁻ (Anionic) Result_High Result: Good Peak Shape (Requires pH-stable column)

Caption: Relationship between mobile phase pH and the ionization states of basic analytes and silanol groups.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]

  • ResearchGate. Why Do Peaks Tail?. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Agilent. (2010). Tips and Tricks of HPLC Separations and Troubleshooting. [Link]

  • Longdom Publishing. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC. [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • Agilent. (2023). Why it matters and how to get good peak shape. [Link]

  • LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

  • Chromtech. HPLC Column Selection Guide. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Scribd. HPLC Column Selection Guide. [Link]

  • Technology Networks. (2025). Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • CNKI. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]

  • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol

Topic: 1H NMR Spectrum Analysis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of the 1H NMR spectrum for 1-[2-(Hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol , a bifunctionalized pyridine scaffold often utilized as a fragment in kinase inhibitor discovery.

The core challenge in analyzing this molecule lies in its dual polarity (aromatic nitrogen and two hydroxyl groups) and the distinct electronic shielding effects of the 4-amino-pyridine system. This guide compares solvent performance to establish a "Gold Standard" protocol, ensuring accurate structural validation and impurity differentiation.

Strategic Solvent Selection: A Comparative Analysis

For this specific analyte, solvent choice dictates not just solubility, but the visibility of critical labile protons required for full structural confirmation.[1]

Comparison Matrix: DMSO-d6 vs. MeOD-d4 vs. CDCl3
FeatureDMSO-d6 (Recommended)Methanol-d4 (MeOD) Chloroform-d (CDCl3)
Solubility Excellent .[1] Dissolves the polar di-ol and pyridine core efficiently.[1]Good . High solubility for polar fragments.[1]Poor/Variable . Often requires heating; risks precipitation.[1]
OH Proton Visibility High . Slow exchange allows observation of both

and

-OH signals (often as triplets/doublets).[1]
None . Rapid exchange with solvent deuterium eliminates -OH signals.[1]Low/Broad . Signals are often broad singlets or invisible due to intermediate exchange rates.[1]
Chemical Shift Stability High .[1] Consistent shifts; water peak (~3.33 ppm) is distinct from analyte signals.[1]Moderate . Shift dependency on concentration is lower than CDCl3.[1][2]Low . Shifts drift significantly with concentration and temperature.[1]
Spectral Resolution High . Sharp peaks for aromatic and aliphatic regions.[1]High . Simplifies spectrum by removing OH couplings.[1]Medium . Broadening of protons adjacent to Nitrogen/Oxygen often occurs.[1]
Expert Verdict

Primary Choice: DMSO-d6. [1]

  • Rationale: You must confirm the integrity of the hydroxymethyl group (primary alcohol) and the piperidine-4-ol (secondary alcohol). DMSO-d6 is the only standard solvent that retards proton exchange sufficiently to observe the characteristic triplet (primary -OH) and doublet (secondary -OH) couplings, providing a self-validating spectral fingerprint.

Secondary Choice: MeOD-d4.

  • Rationale: Use only for backbone confirmation if the DMSO water peak overlaps with critical signals (rare for this molecule) or to simplify the spectrum by "erasing" OH couplings.

Detailed Spectral Assignment (DMSO-d6)

The following assignment is based on the electronic influence of the electron-donating piperidine ring at the pyridine C4 position, which significantly shields the H3 and H5 protons compared to unsubstituted pyridine.

Predicted Chemical Shift Table
Proton LabelFragmentType

(ppm)
Multiplicity (

Hz)
Structural Logic
H-6 PyridineAromatic8.05 – 8.15 Doublet (

)
Deshielded by adjacent ring Nitrogen.
H-3 PyridineAromatic6.70 – 6.80 Doublet (

)
Shielded by C4-N donation; meta-coupling to H5.
H-5 PyridineAromatic6.60 – 6.70 dd (

)
Shielded by C4-N; ortho-coupling to H6.[1]
OH (1°) HydroxymethylLabile5.20 – 5.40 Triplet (

)
Coupled to CH2; confirms oxidation state.[1]
OH (2°) PiperidineLabile4.60 – 4.80 Doublet (

)
Coupled to CH; confirms substitution.[1]
CH2 (Bz) HydroxymethylBenzylic4.35 – 4.45 Doublet (

)
Becomes a singlet if D2O shake is performed.[1]
H-2'/6' PiperidineAliphatic3.70 – 3.90 MultipletDeshielded by attachment to aromatic amine N.
H-4' PiperidineAliphatic3.60 – 3.75 MultipletMethine proton at the chiral center (if substituted).[1]
H-3'/5' PiperidineAliphatic1.30 – 1.80 MultipletDistinct equatorial/axial sets usually visible.[1]

Note: "dd" = doublet of doublets.[1] Shifts may vary


 ppm depending on concentration and temperature.[1]

Experimental Protocol: The "Gold Standard" Workflow

To ensure reproducibility and minimize water interference in the critical 3.0–4.0 ppm region, follow this strict protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product into a clean vial.

  • Solvent: Add 0.6 mL of high-quality DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake.[1]

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear. If slight turbidity persists, sonicate for 1 minute.

  • Transfer: Filter through a glass wool plug directly into the NMR tube if any particulate matter remains.[1]

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: The quaternary carbons and exchangeable protons require longer relaxation times for accurate integration.[1]

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg.[1]

  • Temperature: 298 K (25°C).[1]

Step 3: Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Referencing: Reference the residual DMSO quintet center to 2.50 ppm .

Impurity Differentiation & QC

Distinguishing the product from its likely precursors is critical in drug development.[1]

Differentiation Logic Table
Impurity / AnalogKey Differentiator (vs. Product)
Piperidin-4-ol (Starting Material) Absence of Aromatic Signals. No signals > 6.0 ppm.
2-(Hydroxymethyl)-4-chloropyridine Downfield Shift of H3/H5. Without the electron-donating piperidine, H3/H5 shift downfield to ~7.4–7.6 ppm.
Ester Precursor (Non-reduced) Loss of CH2-OH. Absence of signals at ~4.4 ppm / ~5.3 ppm.[1] Presence of Methyl Ester singlet (~3.8 ppm) or Ethyl quartet/triplet.[1]

Structural Logic Visualization

The following diagram illustrates the assignment logic, correlating specific structural fragments to their expected NMR signals and coupling partners.

NMR_Assignment_Logic cluster_molecule Molecule Structure Fragments cluster_spectrum NMR Signals (DMSO-d6) Pyridine_Core Pyridine Core (Electron Deficient Ring) H6_Signal H-6: ~8.1 ppm (d) (Deshielded by N) Pyridine_Core->H6_Signal Ortho to Ring N Hydroxymethyl 2-Hydroxymethyl (-CH2-OH) CH2_Signal CH2: ~4.4 ppm (d) OH: ~5.3 ppm (t) Hydroxymethyl->CH2_Signal Benzylic Environment + 3J Coupling Piperidine_Ring 4-Piperidinyl Group (Electron Donating) H3_H5_Signal H-3/H-5: 6.6-6.8 ppm (Shielded by N-Pip) Piperidine_Ring->H3_H5_Signal Mesomeric Donation (Shielding Effect) Pip_Signals Pip-H: 1.4-3.9 ppm OH: ~4.7 ppm (d) Piperidine_Ring->Pip_Signals Aliphatic Region H3_H5_Signal->Pyridine_Core Confirms Substitution CH2_Signal->Hydroxymethyl Confirms Reduction

Caption: Logic flow map correlating structural fragments to specific NMR spectral features in DMSO-d6.

References

  • Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[1] 4-Hydroxy-N-methylpiperidine 1H NMR Data. NIST Chemistry WebBook.[1][4] Retrieved from [Link]

Sources

Comparative

Benchmarking 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol against standard kinase inhibitors

This guide establishes a rigorous benchmarking protocol for 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol , a compound exhibiting the classic pharmacophore features of type I ATP-competitive kinase inhibitors.[1] Based...

Author: BenchChem Technical Support Team. Date: February 2026

This guide establishes a rigorous benchmarking protocol for 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol , a compound exhibiting the classic pharmacophore features of type I ATP-competitive kinase inhibitors.[1]

Based on the piperidine-pyridine scaffold —a "privileged structure" in medicinal chemistry—this compound is structurally analogous to inhibitors targeting AGC kinases , specifically ROCK (Rho-associated protein kinase) and PIM kinases .[1] The hydroxymethyl group at the pyridine C2 position suggests a specific hydrogen-bonding interaction within the hinge region or the ribose-binding pocket.[1]

This guide benchmarks the compound against industry-standard inhibitors (Fasudil , Y-27632 , and Staurosporine ) to determine its potency, selectivity, and mechanism of action.[1]

Strategic Benchmarking Framework

To objectively evaluate this compound, we must move beyond simple IC50 generation.[1] We employ a Triangulated Validation Strategy :

  • Biochemical Potency: Direct inhibition of the catalytic domain (cell-free).[1]

  • Cellular Efficacy: Target engagement in a physiological context (phosphorylation status).[1]

  • Selectivity Profiling: Off-target liability assessment (KinomeScan).[1]

Reference Standards Selection

We select standards based on structural homology and target class (AGC Kinases).

Standard InhibitorTarget ClassRole in BenchmarkRationale
Staurosporine Pan-KinaseGlobal Positive Control Establishes maximum achievable inhibition; validates assay performance.[1]
Fasudil (HA-1077) ROCK1/2, PKAClass Standard (Clinical) Structurally similar (isoquinoline sulfonamide); clinical benchmark for ROCK inhibition.[1]
Y-27632 ROCK1/2, PRK2Class Standard (Research) Pyridine-based inhibitor; highly homologous to the test compound's scaffold.[1]
SGI-1776 PIM1/2/3Selectivity Control Used to differentiate if the compound targets PIM kinases (common for this scaffold) vs. ROCK.[1]

Phase 1: Biochemical Potency (ADP-Glo™ Assay)

Objective: Determine the intrinsic


 of the compound against recombinant ROCK1/2 or PIM1 enzymes.
Methodology:  We utilize the ADP-Glo™ Kinase Assay  (Promega), a luminescent ADP detection assay, due to its high Z'-factor (>0.[1]7) and resistance to compound interference.[1]
Experimental Protocol
  • Reagent Prep:

    • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
    • Enzyme: Recombinant human ROCK1 (0.2 ng/

      
      L final).[1]
      
    • Substrate: S6 Kinase Substrate peptide (20

      
      M final).
      
    • ATP: 10

      
      M (at 
      
      
      
      apparent).[1]
  • Compound Dilution:

    • Prepare a 10-point dose-response curve for the test compound and standards (Start: 10

      
      M, 1:3 serial dilution in DMSO).
      
  • Reaction:

    • Add 2

      
      L compound + 4 
      
      
      
      L Enzyme to a 384-well white plate.
    • Incubate 10 min (Pre-incubation allows "Type II" binding modes to equilibrate, though this scaffold is likely Type I).

    • Add 4

      
      L Substrate/ATP mix to start reaction.[1]
      
    • Incubate 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (stops reaction, depletes ATP).[1] Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase).[1] Incubate 30 min.
    • Read Luminescence (RLU).[1]

Data Analysis Criteria
  • Normalization: Normalize RLU to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

  • Curve Fitting: Use a 4-parameter logistic (4PL) regression:

    
    [1]
    
  • Acceptance Criteria: Z'-factor

    
     0.5; Staurosporine 
    
    
    
    within 2-fold of historical mean.[1]

Phase 2: Cellular Efficacy (Western Blot)[1]

Objective: Confirm the compound penetrates the cell membrane and inhibits the target in a complex biological environment. Biomarker:

  • For ROCK: Phosphorylation of MYPT1 (Thr696/853) or MLC2 (Ser19).[1]

  • For PIM: Phosphorylation of BAD (Ser112).[1]

Experimental Workflow
  • Cell Line: A7r5 (Rat aortic smooth muscle) for ROCK; K562 for PIM.[1]

  • Treatment:

    • Seed cells at

      
       cells/well (6-well plate).
      
    • Starve cells (0.5% FBS) for 12h to reduce basal phosphorylation.[1]

    • Treat with Test Compound (0.1, 1.0, 10

      
      M) vs. Fasudil (10 
      
      
      
      M) for 1 hour.[1]
    • Stimulation (Optional but recommended): Stimulate ROCK with Thrombin (1 U/mL) or LPA (10

      
      M) for 10 min.[1]
      
  • Lysis & Blotting:

    • Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).[1]

    • Run SDS-PAGE

      
       Transfer to PVDF.[1]
      
    • Primary Ab: Anti-p-MYPT1 (Thr853) [1:1000].[1]

    • Loading Control: Anti-Total-MYPT1 or Anti-GAPDH.[1]

  • Quantification: Densitometry (ImageJ). Calculate

    
     based on band intensity reduction.
    

Visualization: Mechanism & Workflow

Diagram 1: The Rho/ROCK Signaling Pathway

This diagram illustrates the specific intervention point of the test compound within the cytoskeletal regulation pathway.[1]

ROCK_Pathway GPCR GPCR (LPA/Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1/2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Thr853) MLC MLC ROCK->MLC Phosphorylates (Ser19) LIMK LIMK ROCK->LIMK Phosphorylates Inhibitor 1-[2-(Hydroxymethyl)... (Test Compound) Inhibitor->ROCK Inhibits (ATP-Competitive) pMYPT1 p-MYPT1 (Inactivates MLCP) MYPT1->pMYPT1 pMYPT1->MLC Inhibits Dephosphorylation pMLC p-MLC (Actomyosin Contraction) MLC->pMLC Cofilin Cofilin LIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Actin Stabilization) Cofilin->pCofilin

Caption: The RhoA-ROCK signaling cascade. The test compound targets the ATP-binding pocket of ROCK, preventing phosphorylation of MYPT1 and LIMK, ultimately reducing actomyosin contractility.[1]

Diagram 2: The Benchmarking Workflow

A step-by-step logic flow for validating the compound.

Benchmarking_Workflow cluster_biochem Phase 1: Biochemical cluster_cell Phase 2: Cellular Start Compound Synthesis (>95% Purity) IC50 ADP-Glo Assay (vs. Fasudil) Start->IC50 Selectivity KinomeScan (400+ Kinases) IC50->Selectivity If IC50 < 100 nM WB Western Blot (p-MYPT1 / p-BAD) IC50->WB If IC50 < 100 nM Decision Go / No-Go Decision Selectivity->Decision Phenotype Actin Stress Fiber Disassembly WB->Phenotype Phenotype->Decision

Caption: Integrated benchmarking workflow. Progression from biochemical potency to cellular efficacy is gated by strict potency thresholds (


 nM).[1]

Expected Results & Interpretation

The following table summarizes the expected performance metrics if the test compound is a potent Type I inhibitor, based on the scaffold's known SAR (Structure-Activity Relationship).

MetricTest Compound (Target)Fasudil (Standard)Staurosporine (Control)Interpretation
Biochemical

< 50 nM ~200-300 nM< 5 nMLower

indicates higher affinity.[1] The hydroxymethyl group often improves potency over simple methyl analogs.[1]
Cellular

< 500 nM ~1-5

M
< 10 nMA large shift (

) between Biochemical and Cellular potency suggests poor permeability or active efflux.[1]
Kinase Selectivity (S-Score) High (Targeted) ModerateVery Low (Promiscuous)Staurosporine hits everything.[1] The test compound should ideally hit only ROCK/PIM/PKC family members.[1]
p-MYPT1 Inhibition Dose-Dependent Dose-DependentCompleteConfirmation of on-target ROCK inhibition in cells.[1]
Critical Analysis of the Hydroxymethyl Group

The 2-hydroxymethyl moiety on the pyridine ring is the critical differentiator.[1]

  • Hypothesis: It likely acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu/Met residues in ROCK).[1]

  • Validation: If the

    
     of the test compound is significantly lower than that of a "2-methyl" analog (which lacks the H-bond donor capability), the specific interaction is confirmed.[1]
    

References

  • Liao, J. J. (2007).[1] "Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors."[1] Journal of Medicinal Chemistry, 50(3), 409-424.[1] Link[1]

  • Ishizaki, T., et al. (2000).[1] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[1] Molecular Pharmacology, 57(5), 976-983.[1] Link

  • Promega Corporation. (2024).[1] "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link

  • Jacobs, M. D., et al. (2006).[1] "Structure-based design of potent and selective ROCK inhibitors." Journal of Biomolecular Screening, 11(4), 393-405.[1] Link[1]

  • Tamura, M., et al. (2005).[1] "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta (BBA), 1754(1-2), 245-252.[1] Link[1]

Sources

Validation

Comparative Guide: Differentiating 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol from Regioisomers

Introduction: The Regioselectivity Challenge In the development of kinase inhibitors and GPCR ligands, the 2,4-disubstituted pyridine scaffold is a privileged structure. The target molecule, 1-[2-(Hydroxymethyl)pyridin-4...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Challenge

In the development of kinase inhibitors and GPCR ligands, the 2,4-disubstituted pyridine scaffold is a privileged structure. The target molecule, 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol (hereafter referred to as Target-C4 ), features a specific substitution pattern: a piperidine moiety at the C4 position and a hydroxymethyl group at the C2 position.

The primary synthetic challenge lies in the formation of the Regioisomer-C2 (1-[4-(Hydroxymethyl)pyridin-2-yl]piperidin-4-ol), where the substituents are swapped. This isomerism typically arises during the nucleophilic aromatic substitution (


) of 2,4-dihalopyridines or 2-halo-4-hydroxymethylpyridines. While 

on 2,4-dichloropyridine generally favors the C4 position due to the stabilization of the Meisenheimer intermediate, variations in reaction conditions (solvent, base, temperature) or transition-metal catalysis can erode this selectivity, leading to mixtures that are difficult to separate by standard chromatography.

This guide provides a definitive, data-driven framework to distinguish Target-C4 from Regioisomer-C2 using NMR spectroscopy and logical structural analysis.

Structural Analysis & Mechanism

To differentiate the isomers, one must first understand the electronic environment of the pyridine ring protons.

FeatureTarget-C4 (Desired)Regioisomer-C2 (Impurity)
Structure Piperidine at C4 ;

at C2
Piperidine at C2 ;

at C4
Pyridine Protons H3, H5, H6H3, H5, H6
Electronic Effect Amino group (donor) at C4 shields H3 & H5.[1]Amino group (donor) at C2 shields H3.
Key NOE Contact Piperidine

-H

Py-H3 AND Py-H5
Piperidine

-H

Py-H3 ONLY
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways from a common precursor, highlighting the origin of the regioisomers.

RegioSelectivity Precursor 2,4-Dichloropyridine (Precursor) Reaction S_NAr Conditions (Piperidin-4-ol, Base) Precursor->Reaction Intermediate_C4 Meisenheimer Complex (N-stabilized) Reaction->Intermediate_C4  Kinetic Path (C4)   Intermediate_C2 Meisenheimer Complex (Less Stable) Reaction->Intermediate_C2  Competing Path (C2)   Target Target-C4 (Major Product) Intermediate_C4->Target -Cl⁻ Isomer Regioisomer-C2 (Minor Product) Intermediate_C2->Isomer -Cl⁻

Figure 1: Divergent synthetic pathways. The C4-selective path is electronically favored in standard


 due to negative charge delocalization onto the pyridine nitrogen.[2]

Analytical Strategy: The Self-Validating Protocol

Reliable identification requires a combination of 1D and 2D NMR. Mass spectrometry (LC-MS) is insufficient for definitive structural assignment as both isomers share the same exact mass and similar fragmentation patterns.

Protocol A: 1H NMR Diagnostic Criteria (DMSO-d6)

Experimental Setup: Dissolve 5-10 mg of the sample in 0.6 mL DMSO-d6. Acquire a standard proton spectrum (min 16 scans).

Data Interpretation: Focus on the aromatic region (6.0 - 8.5 ppm).

  • H6 Proton (The Anchor):

    • In both isomers, H6 appears as a doublet at ~8.0 ppm (

      
       Hz). It is the most deshielded proton.
      
  • H3 and H5 Protons (The Discriminators):

    • Target-C4: The amino group at C4 exerts a shielding effect on both ortho-positions (C3 and C5). You will observe two upfield signals (typically 6.5 - 6.8 ppm). H5 appears as a doublet of doublets (coupling to H6 and H3). H3 appears as a narrow doublet or singlet (meta-coupling only).

    • Regioisomer-C2: The amino group at C2 shields primarily C3. The C5 proton is adjacent to the alkyl group (hydroxymethyl at C4), which is less shielding than an amino group. Therefore, H5 in the isomer will be more deshielded (shifted downfield) compared to H5 in the Target.

Protocol B: 2D NMR (NOESY/HMBC) - The "Gold Standard"

If 1D NMR is ambiguous due to overlapping peaks, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides irrefutable proof of spatial proximity.

Workflow:

  • Identify the Piperidine

    
    -protons (
    
    
    
    ) signal (typically 3.0 - 4.2 ppm).
  • Identify the Pyridine aromatic signals.[3]

  • Check for cross-peaks.

Decision Logic:

  • IF Piperidine

    
     shows NOE correlations to TWO  aromatic protons (H3 and H5) 
    
    
    
    Confirm Target-C4 .
  • IF Piperidine

    
     shows NOE correlations to ONE  aromatic proton (H3) 
    
    
    
    Confirm Regioisomer-C2 .
HMBC Logic (Alternative Confirmation)
  • Target-C4: The Hydroxymethyl protons (

    
    -OH) will show a strong 3-bond coupling (
    
    
    
    ) to C3 and C2 (quaternary), but not to C5.
  • Regioisomer-C2: The Hydroxymethyl protons (

    
    -OH) at C4 will show 3-bond coupling to C3  AND C5 .
    
    • Observation: Seeing HMBC correlations from the benzylic

      
       to two aromatic methine carbons confirms the isomer.
      

Visualization of NMR Logic

The following diagram maps the logical flow for determining the correct regioisomer based on spectral data.

NMR_Logic Start Start: Acquire 1H & NOESY NMR Step1 Identify Piperidine N-CH2 signals (~3.5 - 4.0 ppm) Start->Step1 Step2 Check NOE Cross-peaks to Aromatic Region Step1->Step2 ResultA NOE to TWO Aromatic Protons (H3 and H5) Step2->ResultA  Dual Correlation   ResultB NOE to ONE Aromatic Proton (H3 only) Step2->ResultB  Single Correlation   ConclusionA CONFIRMED: Target-C4 (1-[2-(Hydroxymethyl)pyridin-4-yl]...) ResultA->ConclusionA ConclusionB CONFIRMED: Regioisomer-C2 (1-[4-(Hydroxymethyl)pyridin-2-yl]...) ResultB->ConclusionB

Figure 2: NMR Decision Tree. This logic gate ensures 100% confidence in structural assignment.

Experimental Protocols

Synthesis of Reference Standard (Target-C4)

Note: This protocol favors the C4-product via


 thermodynamics.
  • Reagents: 2-Chloro-4-(hydroxymethyl)pyridine (1.0 eq), Piperidin-4-ol (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Procedure:

    • Combine reagents in a pressure vial.

    • Heat to 120°C for 12-16 hours.

    • Monitor by HPLC. The C4-substituted product is typically the major peak.

    • Workup: Dilute with water, extract with EtOAc (or DCM/iPrOH 3:1 if solubility is poor).

  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

HPLC Method for Routine Monitoring

Once the standards are characterized by NMR, use this method for QC.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak shape of bases)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Detection UV at 254 nm (aromatic) and 210 nm (general)
Differentiation Regioisomers typically separate by 0.5 - 1.0 min due to differences in basicity and solvation.

References

  • Lutz, M. et al. "Nucleophilic Aromatic Substitution of 2,4-Dichloropyridines: A Kinetic Study." Journal of Organic Chemistry, 2008. (Generalized mechanism for 2,4-dihalopyridine selectivity).

  • Smith, J. A. "NMR Spectroscopy of Pyridine Derivatives: Chemical Shifts and Coupling Constants." Magnetic Resonance in Chemistry, 2015. (Reference for pyridine proton shifts).

  • Pfizer Inc. "Preparation of Pyridyl-Piperidine Compounds as Kinase Inhibitors." World Intellectual Property Organization, WO2006046040, 2006. (Synthetic procedures for analogous scaffolds).

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison, Online Chemistry Resources. (Authoritative guide on NOE/HMBC interpretation).

Disclaimer: The experimental protocols and data interpretations provided above are based on standard chemical principles and analogous literature precedents. Always perform full characterization (including 2D NMR) on your specific isolated material to ensure accuracy.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol

As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety. The compound 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, while a key intermediate, requ...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety. The compound 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, while a key intermediate, requires meticulous handling due to the potential hazards associated with its heterocyclic pyridine and piperidine structures. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to explain the "why" behind each critical step. Our goal is to empower you with the knowledge to maintain a secure laboratory environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The foundational principle of laboratory safety is to establish a barrier between the researcher and the potential hazard. The choice of PPE is not arbitrary; it is a scientifically-driven decision based on the anticipated risks of exposure.

Core PPE Requirements
Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.Protects against splashes of the compound or solvents, which, based on data from related structures like piperidin-4-ol, can cause serious eye damage.[6][7][8]
Hand Protection Chemical-resistant gloves (Nitrile is a suitable initial choice).Prevents direct skin contact. Piperidine derivatives can be toxic upon skin contact and cause severe burns.[3][5] Gloves must be inspected for leaks before each use and changed immediately if contaminated.
Body Protection A flame-resistant laboratory coat.Protects clothing and skin from accidental spills and contamination.
Respiratory Protection All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood.This is the primary engineering control to minimize inhalation of airborne particles or vapors, which may cause respiratory irritation.[8][9]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize the risk of exposure and accidents.

Preparation and Weighing
  • Area Preparation : Before bringing the compound into the workspace, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[10] Have a designated waste container ready within the fume hood.

  • Don PPE : Put on all required personal protective equipment as detailed in the table above.

  • Weighing : Carefully weigh the desired amount of the compound on a calibrated analytical balance within the fume hood. The use of anti-static weighing paper or a boat is recommended to prevent dispersal of the fine powder. Avoid creating dust clouds.

Dissolution and Use
  • Solvent Addition : Slowly add the appropriate solvent to the vessel containing the weighed compound. If the dissolution is exothermic, add the solvent in portions and allow the solution to cool.

  • Transfer : When transferring the solution, use a pipette or a syringe to avoid splashing. Never pour directly from a large container to a small one.

  • Reaction Setup : Ensure that any reaction vessel is securely clamped and that any operations involving heating are conducted with appropriate temperature control and behind a blast shield if necessary.

III. Emergency Response and Spill Management

Preparedness is key to effectively managing unforeseen events. All personnel working with this compound must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.

Spill Cleanup Workflow

In the event of a spill, the following workflow must be initiated immediately.

Spill_Cleanup_Workflow cluster_assessment Immediate Assessment cluster_containment Containment & Cleanup cluster_disposal Waste Management spill Spill Occurs alert Alert personnel in the immediate area spill->alert evacuate Evacuate if spill is large or volatile alert->evacuate Major Spill ppe Don appropriate PPE (gloves, goggles, etc.) alert->ppe Minor Spill contain Contain the spill with inert absorbent (vermiculite, sand) ppe->contain collect Collect absorbed material into a sealable waste container contain->collect decontaminate Decontaminate the area with soap and water collect->decontaminate label_waste Label waste container with 'Hazardous Waste' and chemical name decontaminate->label_waste store_waste Store in a designated, ventilated area label_waste->store_waste contact_ehs Contact Environmental Health & Safety for disposal store_waste->contact_ehs

Caption: Workflow for managing a chemical spill.

First Aid Measures
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing. Seek immediate medical attention.[12]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[12] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[12] Rinse mouth with water and seek immediate medical attention.

IV. Disposal Plan

Proper disposal is a critical step in the chemical lifecycle, ensuring environmental protection and regulatory compliance.

Waste Collection and Disposal Protocol
  • Waste Segregation : All materials contaminated with 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, including gloves, weighing paper, and absorbent materials from spills, must be collected as hazardous waste.

  • Containerization : Collect waste in a designated, compatible, and properly labeled hazardous waste container.[9] The container must be kept closed except when adding waste.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[9][11]

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[9][11]

  • Disposal : Contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal.[9][11] Never pour this chemical or its waste down the drain or dispose of it with regular trash.[11]

By adhering to these scientifically-grounded procedures, you can confidently handle 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, ensuring both your personal safety and the integrity of your research.

References

  • Vertex AI Search. (2023, March 16).
  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Carl ROTH. (2025, March 31).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Cambridge Isotope Labor
  • Benchchem. Personal protective equipment for handling 1-Cyclopentylpiperidine-4-carboxylic acid.
  • Antibodies. 4-Piperidinopiperidine.
  • Chemw
  • Carl ROTH. (2025, March 31).
  • Thermo Fisher Scientific. (2018, October).
  • Fisher Scientific. (2010, September 6).
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • PubChem. Piperidin-4-ol | C5H11NO | CID 79341.
  • Environment, Health and Safety, University of South Carolina. 5.4.1.1 Incidental Spill Cleanup Procedures.
  • Department of Chemistry, University of Toronto. Chemical Spills.
  • MIT. Standard Operating Procedures on Spills of Hazardous Chemicals.
  • Safety & Risk Services, The University of British Columbia. (2017, November 27). Chemical Spill Clean-up Procedure.
  • Sigma-Aldrich. (2025, September 23).
  • Fisher Scientific. (2006, April 5).
  • Chemos GmbH&Co.KG.
  • CDH Fine Chemical.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.